4-Bromo-1-methyl-1H-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTSLMMLLXTNNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361579 | |
| Record name | 4-BROMO-1-METHYL-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25676-75-9 | |
| Record name | 4-BROMO-1-METHYL-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Bromo-1-methyl-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 4-Bromo-1-methyl-1H-imidazole, a key building block in the development of various bioactive molecules and active pharmaceutical ingredients (APIs). This document details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthesis workflows.
Introduction
This compound is a crucial intermediate in medicinal chemistry. Its structural motif is found in a diverse range of compounds, including inhibitors for enzymes like cathepsin K and xanthine (B1682287) oxidase, as well as modulators for various receptors and kinases. The controlled and efficient synthesis of this compound is therefore of significant interest for the pharmaceutical industry. This guide outlines the prevalent methods for its preparation, focusing on direct bromination and a two-step tribromination-de-bromination sequence.
Synthesis Pathways
Two primary pathways for the synthesis of this compound are prominently described in the literature:
-
Pathway 1: Direct Bromination of 1-Methylimidazole (B24206). This method involves the direct reaction of 1-methylimidazole with a brominating agent. While seemingly straightforward, this approach can lead to a mixture of mono-, di-, and tri-brominated products, necessitating careful control of reaction conditions to achieve desired selectivity.
-
Pathway 2: Tribromination of 1-Methylimidazole followed by Selective De-bromination. This two-step approach first involves the exhaustive bromination of 1-methylimidazole to yield 2,4,5-tribromo-1-methyl-1H-imidazole. Subsequently, a selective de-bromination reaction is carried out to remove the bromine atoms at the 2 and 5 positions, yielding the target compound.
Logical Workflow for Synthesis Pathway Selection
Caption: Logical workflow for selecting a synthesis pathway for this compound.
Experimental Protocols and Data
Pathway 1: Direct Bromination of 1-methyl-1H-imidazole-2-carbaldehyde
While not the direct synthesis of the title compound, the bromination of a closely related derivative, 1-methyl-1H-imidazole-2-carbaldehyde, provides a relevant experimental protocol for the direct bromination of the imidazole (B134444) ring.
Experimental Protocol:
A solution of 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol) in deoxygenated N,N-dimethyl-formamide (DMF) (300 mL) was treated with N-Bromosuccinimide (NBS) (17.8 g, 100 mmol). The resulting solution was stirred at room temperature for 6 days. Following this, water (750 mL) was added, and the mixture was extracted with ethyl acetate (B1210297) (4 x 200 mL). The combined organic extracts were dried over sodium sulfate, filtered, and the solvent was removed in vacuo. The residue was purified by column chromatography on silica (B1680970) gel (n-heptane/EtOAc = 4/1) to yield this compound-2-carbaldehyde.[1]
| Parameter | Value | Reference |
| Starting Material | 1-methyl-1H-imidazole-2-carbaldehyde | [1] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | N,N-dimethyl-formamide (DMF) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 144 hours (6 days) | [1] |
| Yield | 40% (7.33 g) | [1] |
Pathway 2: Tribromination Followed by Selective De-bromination
This two-step method offers a more controlled route to the desired product.
Step 1: Synthesis of 2,4,5-tribromo-1-methyl-1H-imidazole
Experimental Protocol:
To a solution of N-methylimidazole (1.64 g, 19.97 mmol) and sodium acetate (25 g, 300 mmol) in acetic acid (180 mL), a solution of bromine (9.6 g, 60.07 mmol) in acetic acid was added dropwise at room temperature. The reaction mixture was stirred at room temperature for 2.5 hours. The acetic acid was then removed by vacuum distillation. The residue was suspended in 500 mL of water and stirred for 10 minutes at room temperature. The precipitate was collected by filtration, washed with water, and dried under high vacuum to afford 2,4,5-tribromo-1-methyl-1H-imidazole.[2]
| Parameter | Value | Reference |
| Starting Material | N-methylimidazole | [2] |
| Brominating Agent | Bromine in Acetic Acid | [2] |
| Additive | Sodium Acetate | [2] |
| Solvent | Acetic Acid | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2.5 hours | [2] |
| Yield | 29% (1.82 g) | [2] |
Step 2: Synthesis of this compound
Experimental Protocol:
A mixture of 2,4,5-tribromo-1-methyl-1H-imidazole (1.82 g, 5.71 mmol) and sodium sulfite (B76179) (13 g, 103 mmol) was suspended in 45 mL of water. The reaction mixture was stirred under rapid reflux for 24 hours. After cooling to room temperature, the pH was adjusted to 9-10 with a 2N sodium hydroxide (B78521) solution. The organic phase was extracted with ether (3 x 50 mL). The combined organic phases were dried with magnesium sulfate, filtered, and concentrated to give crude this compound.[2] A subsequent heating step in a sealed container at 130 °C for 60 hours in a 3:1 water/acetic acid solvent mixture with sodium sulfite was also described to drive the reaction to completion.[2]
| Parameter | Value | Reference |
| Starting Material | 2,4,5-tribromo-1-methyl-1H-imidazole | [2] |
| De-brominating Agent | Sodium Sulfite | [2] |
| Solvent | Water (initial), Water/Acetic Acid (optional second step) | [2] |
| Temperature | Reflux (initial), 130 °C (optional second step) | [2] |
| Reaction Time | 24 hours (initial), 60 hours (optional second step) | [2] |
| Yield | ~62% (crude) | [2] |
Synthesis Pathway Visualization
Caption: Two-step synthesis of this compound from 1-Methylimidazole.
Conclusion
The synthesis of this compound can be achieved through multiple routes. While direct bromination offers a more concise approach, it may suffer from a lack of selectivity and result in purification challenges. The two-step tribromination-de-bromination pathway, although longer, provides a more controlled method for obtaining the desired product with potentially higher purity and yield. The choice of synthesis pathway will depend on the specific requirements of the research or development project, including scale, purity needs, and available resources. The experimental protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-1-methyl-1H-imidazole, a key building block in the synthesis of various bioactive molecules. This document consolidates available data on its physical and chemical characteristics, outlines a detailed experimental protocol for its synthesis, and presents a logical workflow for its preparation and purification.
Core Physicochemical Properties
This compound is a halogenated heterocyclic compound with the molecular formula C₄H₅BrN₂.[1] Its structure, featuring a methyl group on one of the imidazole (B134444) nitrogens, distinguishes it from its isomer, 5-Bromo-1-methyl-1H-imidazole. The physicochemical properties of this compound are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₅BrN₂ | [1] |
| Molecular Weight | 161.00 g/mol | [1] |
| Physical State | Liquid at 25 °C | [1] |
| Density | 1.614 g/mL at 25 °C | [1] |
| Boiling Point | 91-93 °C at 0.1 mmHg; 271.7 °C at 760 mmHg (predicted) | [2][3] |
| Refractive Index | n20/D 1.545 | [1] |
| Flash Point | >110 °C (>230 °F) - closed cup | [1] |
Chemical and Computational Properties
| Property | Value | Source |
| CAS Number | 25676-75-9 | [1] |
| pKa (Predicted) | 4.26 ± 0.61 | ChemicalBook |
| XLogP3 (Computed) | 0.4 | [4] |
| Solubility | No quantitative data available. The related compound, 4-Bromo-1H-imidazole, is soluble in DMSO (100 mg/mL with sonication).[5] |
Experimental Protocols
The synthesis of this compound can be achieved through the bromination of 1-methylimidazole (B24206). The following protocol is a composite of methodologies described in the literature.
Synthesis of this compound from 1-Methylimidazole
Materials:
-
1-Methylimidazole
-
N-Bromosuccinimide (NBS)
-
Chloroform (B151607) (CHCl₃)
-
Azobisisobutyronitrile (AIBN) (optional, as a radical initiator)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole in a suitable solvent such as chloroform or N,N-dimethylformamide (DMF).
-
Bromination: Add N-Bromosuccinimide (NBS) to the solution. For a more controlled reaction, the NBS can be added portion-wise over a period of time. The molar ratio of 1-methylimidazole to NBS is typically 1:1 or with a slight excess of NBS. In some protocols, a radical initiator like AIBN is added.[6]
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to a specific temperature (e.g., 50 °C) for a period ranging from several hours to a few days.[6] The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in a mixture of water and an organic solvent like dichloromethane or ethyl acetate (B1210297). The aqueous layer may be treated with a reducing agent such as sodium sulfite to quench any remaining bromine.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The crude product is concentrated under reduced pressure. Purification is typically achieved by column chromatography on silica gel, using a gradient of solvents such as hexane and ethyl acetate to elute the final product.[7]
Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. This compound 95 25676-75-9 [sigmaaldrich.com]
- 2. 25676-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C4H5BrN2 | CID 1277653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN111269183A - Synthesis method of this compound-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 7. This compound | 25676-75-9 [chemicalbook.com]
An In-depth Technical Guide to 4-Bromo-1-methyl-1H-imidazole (CAS: 25676-75-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1H-imidazole, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and significant applications in the development of therapeutic agents, particularly kinase inhibitors and antibacterial compounds. Detailed experimental protocols, safety and handling procedures, and a discussion of its biological relevance are included to support researchers in their drug discovery and development endeavors.
Physicochemical Properties
This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its physical and chemical characteristics are summarized in the table below. The compound is a liquid at room temperature.[1]
| Property | Value | Reference |
| CAS Number | 25676-75-9 | [1][2] |
| Molecular Formula | C₄H₅BrN₂ | [1][2] |
| Molecular Weight | 161.00 g/mol | [2] |
| Physical State | Liquid at 25 °C | [1] |
| Density | 1.614 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.545 | [1] |
| Boiling Point | 91-93 °C at 0.1 mmHg | [3] |
| Flash Point | >110 °C (>230 °F) - closed cup | [1] |
| Solubility | Soluble in various organic solvents. | |
| Storage | Store in an inert atmosphere at 2-8°C. | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the direct bromination of 1-methyl-1H-imidazole. Below is a representative experimental protocol.
Experimental Protocol: Bromination of 1-methyl-1H-imidazole
This protocol is a general representation of a common synthetic method.
Materials:
-
1-methyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-imidazole (1.0 eq) in anhydrous DMF.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
A generalized workflow for the synthesis is depicted below:
Biological Relevance and Applications in Drug Discovery
This compound is a valuable building block in the synthesis of a diverse range of biologically active molecules.[4] Its utility is particularly prominent in the development of kinase inhibitors and antibacterial agents. The imidazole (B134444) scaffold is a common motif in many approved drugs and clinical candidates due to its ability to form key interactions with biological targets.
Kinase Inhibitors
The this compound core is frequently employed in the design of potent and selective kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[5] The bromine atom on the imidazole ring serves as a convenient synthetic handle for introducing various substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.
Derivatives of this compound have been investigated as inhibitors of several kinases, including Polo-like kinase 4 (PLK4), which is a target in oncology.[6][7]
Antibacterial Agents
The imidazole moiety is present in numerous natural and synthetic compounds with antimicrobial properties. This compound serves as a precursor for the synthesis of novel antibacterial agents. The development of new antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria.
Key Reactions and Experimental Protocols
The reactivity of the bromine atom in this compound makes it an ideal substrate for various cross-coupling reactions, which are fundamental in the construction of complex drug-like molecules.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, forming a carbon-carbon bond. This reaction is widely used in pharmaceutical research to synthesize biaryl and heteroaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane (B91453) and water, 4:1)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
The catalytic cycle of the Suzuki-Miyaura reaction is illustrated below:
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The following safety precautions should be observed.
| Hazard Class | GHS Pictograms | Hazard Statements |
| Acute toxicity, Oral | Danger | H301: Toxic if swallowed.[2] |
| Skin corrosion/irritation | Warning | H315: Causes skin irritation.[2] |
| Serious eye damage/eye irritation | Warning | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity, single exposure | Warning | H335: May cause respiratory irritation.[2] |
Precautionary Measures:
-
Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.
-
First Aid:
-
If swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Conclusion
This compound is a fundamentally important and versatile building block for the synthesis of complex organic molecules with significant biological activities. Its utility in the construction of kinase inhibitors and other potential therapeutic agents underscores its value to the drug discovery and development community. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to aid researchers in leveraging this valuable compound in their scientific pursuits.
References
- 1. This compound 95 25676-75-9 [sigmaaldrich.com]
- 2. This compound | C4H5BrN2 | CID 1277653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 25676-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-Bromo-1-methyl-1H-imidazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic data for 4-Bromo-1-methyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines general protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy applicable to this class of compounds and presents data for structurally related imidazoles to offer a comparative reference.
Spectroscopic Data Summary
To provide a useful reference, the following tables summarize typical spectroscopic data for related imidazole (B134444) derivatives. Researchers can use this information as a preliminary guide for the characterization of this compound.
Table 1: Representative ¹H NMR Spectroscopic Data for Substituted Imidazoles
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1-Methylimidazole | Not Specified | 7.4 (s, 1H, H-2), 6.9 (s, 1H, H-4), 6.8 (s, 1H, H-5), 3.6 (s, 3H, N-CH₃) |
| 4-Bromo-1H-imidazole | DMSO-d₆ | ~7.6 (s, 1H), ~7.0 (s, 1H)[1] |
Table 2: Representative ¹³C NMR Spectroscopic Data for Substituted Imidazoles
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1-Methylimidazole | Not Specified | 137.5 (C-2), 129.0 (C-4), 120.0 (C-5), 33.0 (N-CH₃) |
| 4-Bromo-1H-imidazole | CDCl₃ | ~137 (C-2), ~121 (C-4), ~116 (C-5)[1] |
Table 3: Representative IR Absorption Data for Imidazole Derivatives
| Functional Group | Typical Absorption Range (cm⁻¹) |
| N-H Stretch (for un-methylated imidazoles) | 3200-3500 (broad) |
| C-H Stretch (aromatic) | 3000-3150 |
| C-H Stretch (aliphatic, N-CH₃) | 2850-2960 |
| C=N and C=C Ring Vibrations | 1450-1650 |
| C-N Stretch | 1250-1350 |
| C-Br Stretch | 500-650 |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring the ¹H and ¹³C NMR spectra of imidazole derivatives involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
For solid samples, several techniques can be employed to obtain an IR spectrum:
-
Potassium Bromide (KBr) Pellet Method:
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Mount the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. This method requires minimal sample preparation.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
This guide serves as a foundational resource for researchers working with this compound. While specific experimental data remains elusive in the public domain, the provided general protocols and comparative data for related compounds offer a valuable starting point for spectroscopic characterization. It is recommended that researchers performing the synthesis and analysis of this compound publish their detailed findings to enrich the collective knowledge base.
References
An In-depth Technical Guide to 4-Bromo-1-methyl-1H-imidazole: Synthesis, Properties, and Structural Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Bromo-1-methyl-1H-imidazole is a key heterocyclic building block in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and discusses the current state of knowledge regarding its three-dimensional structure. While a definitive experimental crystal structure is not publicly available, this document offers insights based on related compounds and computational modeling approaches, providing a valuable resource for researchers in medicinal chemistry and materials science.
Introduction
This compound is a substituted imidazole (B134444), a class of heterocyclic aromatic compounds that are integral to numerous biological processes and form the core of many pharmaceutical agents. The presence of a bromine atom at the 4-position and a methyl group at the 1-position of the imidazole ring provides a versatile scaffold for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic activities. This guide summarizes the available technical data for this compound, with a focus on its synthesis and structural characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₄H₅BrN₂ | PubChem[1] |
| Molecular Weight | 161.00 g/mol | PubChem[1] |
| CAS Number | 25676-75-9 | Sigma-Aldrich |
| Appearance | Liquid | Sigma-Aldrich |
| Density | 1.614 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.545 | Sigma-Aldrich |
| Flash Point | >110 °C (>230 °F) - closed cup | Sigma-Aldrich |
| SMILES | CN1C=C(N=C1)Br | PubChem[1] |
| InChI | InChI=1S/C4H5BrN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 | PubChem[1] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through various methods. A common approach involves the bromination of N-methylimidazole. Below is a detailed experimental protocol adapted from literature.
Method 1: Bromination of N-methylimidazole in Acetic Acid
This procedure involves the direct bromination of N-methylimidazole using bromine in an acetic acid solvent, with sodium acetate (B1210297) acting as a scavenger for the hydrogen bromide byproduct.
-
Materials:
-
N-methylimidazole (1.64 g, 19.97 mmol)
-
Sodium acetate (25 g, 300 mmol)
-
Acetic acid (180 mL)
-
Bromine (9.6 g, 60.07 mmol)
-
2N Sodium hydroxide (B78521) solution
-
Ether
-
Magnesium sulfate
-
-
Procedure:
-
To a solution of N-methylimidazole and sodium acetate in acetic acid, add a solution of bromine in acetic acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the reaction mixture to 9-10 with a 2N sodium hydroxide solution.
-
Extract the aqueous phase with ether (3 x 50 mL).
-
Combine the organic phases, dry with magnesium sulfate, filter, and concentrate to yield crude this compound.
-
The following diagram illustrates the general workflow for the synthesis of this compound.
Crystal Structure and Molecular Modeling
As of the date of this publication, a comprehensive experimental crystal structure of this compound determined by single-crystal X-ray diffraction is not available in the public domain, including major crystallographic databases.
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the three-dimensional structure, electronic properties, and vibrational frequencies of the molecule. A typical workflow for a computational study is outlined below.
The following diagram illustrates a hypothetical workflow for the computational analysis of this compound.
Role in Drug Development
This compound serves as a versatile building block in the synthesis of more complex and biologically active molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce new functional groups and build larger molecular scaffolds. The imidazole core itself is a common feature in many drugs due to its ability to participate in hydrogen bonding and coordinate to metal ions in enzymes.
The diagram below illustrates the logical relationship of this compound as a key intermediate in a drug discovery pipeline.
Conclusion
This compound is a commercially available and synthetically important molecule. While detailed experimental protocols for its synthesis are accessible, a definitive crystal structure remains to be determined and published in the public domain. The determination of its solid-state structure through single-crystal X-ray diffraction would be a valuable addition to the chemical literature, providing precise bond lengths, bond angles, and intermolecular interactions. Such data would be highly beneficial for computational chemists in validating their theoretical models and for medicinal chemists in designing novel therapeutics based on this versatile scaffold.
References
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-methyl-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The bromine atom at the C4 position serves as a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, with a focus on palladium- and copper-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.
Introduction
The imidazole (B134444) scaffold is a ubiquitous motif in biologically active molecules. Functionalized imidazoles are key components in numerous pharmaceuticals due to their ability to engage in various biological interactions. This compound, in particular, offers a strategic point of diversification. The C-Br bond at the 4-position is amenable to a wide range of transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This guide will delve into the key reactions that leverage the reactivity of this bromine atom.
General Reactivity and Electronic Considerations
The imidazole ring is an electron-rich aromatic system. The nitrogen atom at position 1 is alkylated with a methyl group, which influences the electronic properties of the ring. The bromine atom at the C4 position is susceptible to displacement through various transition metal-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such reactions is I > Br > Cl, making the bromo-substituent a good compromise between reactivity and stability.
Attempts at direct lithiation or halogen-lithium exchange at the C4 position of this compound have been reported to be challenging, often leading to complex mixtures or decomposition. This underscores the importance of transition metal-catalyzed methods for the functionalization of this position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone for the functionalization of this compound. These reactions offer a mild and efficient means to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the imidazole core and various aryl or vinyl groups. This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent.
Quantitative Data for Suzuki-Miyaura Coupling of a 4-Bromo-1,2-dimethyl-1H-imidazole Analog
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 60[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of dioxane and water (4:1, 5 mL) is added a palladium catalyst such as Pd(dppf)Cl₂ (0.05 mmol) and a base like potassium carbonate (2.0 mmol). The reaction mixture is then degassed and heated under an inert atmosphere at 80-100 °C for 4-12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Heck Reaction
The Heck reaction enables the coupling of this compound with alkenes to form substituted olefins. This reaction is typically catalyzed by a palladium complex in the presence of a base.
Experimental Protocol: General Procedure for Heck Reaction
A mixture of this compound (1.0 mmol), an alkene (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol) with a phosphine (B1218219) ligand like P(o-tolyl)₃ (0.04 mmol), and a base such as triethylamine (B128534) (1.5 mmol) in a suitable solvent like DMF or acetonitrile (B52724) is heated in a sealed tube at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 4-alkynyl-1-methyl-1H-imidazoles. This reaction is typically co-catalyzed by palladium and copper complexes.
Experimental Protocol: General Procedure for Sonogashira Coupling
In a Schlenk flask under an inert atmosphere, this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and a copper(I) salt like CuI (0.04 mmol) are dissolved in a suitable solvent like THF or DMF. A base, typically an amine such as triethylamine or diisopropylamine (B44863) (2.0 mmol), is added, followed by the terminal alkyne (1.2 mmol). The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) until completion (monitored by TLC or GC-MS). The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the imidazole ring and a primary or secondary amine. This reaction is a powerful tool for the synthesis of N-arylated imidazoles.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos or BINAP, 0.04 mmol), and a strong base such as sodium tert-butoxide or cesium carbonate (1.4 mmol) is placed in a Schlenk tube. Anhydrous toluene (B28343) or dioxane (5 mL) is added, and the mixture is degassed and heated under an inert atmosphere at 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The resulting crude product is purified by column chromatography.
Cyanation
The introduction of a nitrile group at the C4 position can be achieved through palladium-catalyzed cyanation. This transformation provides a valuable intermediate for further synthetic manipulations.
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
In a glovebox, a vial is charged with this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a cyanide source like zinc cyanide (0.6 mmol) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 mmol). A solvent such as DMF or DMA is added, and the vial is sealed and heated to 120-140 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, offer an alternative to palladium-catalyzed methods for forming C-N and C-O bonds.
Ullmann Condensation (N-Arylation and O-Arylation)
The Ullmann condensation can be used to couple this compound with amines, phenols, or imidazoles. These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts but can be advantageous in certain cases.
Quantitative Data for Copper-Catalyzed N-Arylation of Imidazoles
| Entry | Aryl Halide | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Imidazole | CuI (5) | 1,10-Phenanthroline (B135089) (10) | Cs₂CO₃ | NMP | 110 | 24 | 95[2] |
| 2 | Bromobenzene | Imidazole | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | NMP | 110 | 48 | 80[2] |
Experimental Protocol: General Procedure for Ullmann N-Arylation of Imidazole
A mixture of this compound (1.0 mmol), the imidazole nucleophile (1.2 mmol), a copper(I) salt such as CuI (0.1 mmol), a ligand like 1,10-phenanthroline or L-proline (0.2 mmol), and a base such as potassium carbonate or cesium carbonate (2.0 mmol) in a high-boiling solvent like DMF, NMP, or DMSO is heated at 120-160 °C for 24-48 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the product is purified by column chromatography.
Other Reactions
While cross-coupling reactions are the most prominent, the bromine atom on this compound can potentially participate in other transformations, although these are less commonly reported. These could include nucleophilic aromatic substitution under harsh conditions or reactions involving radical intermediates.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized imidazole derivatives. The bromine atom at the C4 position is readily displaced through a variety of palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. This guide has provided an in-depth overview of these key transformations, including quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science. The strategic application of these reactions enables the efficient and modular synthesis of novel compounds with potential biological or material properties.
References
A Technical Guide to the Scalable Synthesis of 4-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details scalable and efficient methodologies for the synthesis of 4-Bromo-1-methyl-1H-imidazole, a crucial building block in the development of numerous pharmaceutical compounds. This document provides a comparative analysis of various synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory and industrial-scale production.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its strategic importance in medicinal chemistry necessitates robust, scalable, and cost-effective manufacturing processes. This guide outlines several prominent synthetic strategies, including direct bromination of 1-methylimidazole (B24206) and a multi-step approach involving the formation and subsequent selective debromination of poly-brominated intermediates.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for this compound depends on factors such as scale, desired purity, cost of raw materials, and available equipment. The following tables provide a summary of quantitative data for the primary synthesis methods, allowing for a clear comparison of their efficiencies and requirements.
Table 1: Direct Bromination of 1-Methylimidazole
| Parameter | Method A: Bromine in Acetic Acid | Method B: N-Bromosuccinimide (NBS) in DMF |
| Starting Material | 1-Methylimidazole | 1-Methyl-1H-imidazole-2-carbaldehyde |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid | N,N-Dimethylformamide (DMF) |
| Key Reagents | Sodium Acetate (B1210297) | - |
| Reaction Time | 2.5 hours | 6 days (144 hours) |
| Temperature | Room Temperature | Room Temperature (20°C) |
| Yield | ~62% (crude) | 40% |
| Scale | 19.97 mmol | 90 mmol |
| Reference | [1] | [2] |
Table 2: Multi-Step Synthesis via Poly-brominated Intermediates
| Parameter | Method C: Bromination and Reductive Debromination |
| Starting Material | 1-Methylimidazole |
| Step 1: Bromination | Bromine in Acetic Acid |
| Step 1 Product | 2,4,5-Tribromo-1-methyl-1H-imidazole |
| Step 2: Debromination | Sodium Sulfite (B76179) in Water |
| Reaction Time (Step 1) | 2.5 hours |
| Reaction Time (Step 2) | 24 hours |
| Temperature (Step 1) | Room Temperature |
| Temperature (Step 2) | Reflux |
| Overall Yield | Not explicitly stated, but a mixture is obtained |
| Scale | 5.71 mmol (of tribromo intermediate) |
| Reference | [1] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key synthetic routes.
Method A: Direct Bromination with Bromine in Acetic Acid
This method describes the direct bromination of 1-methylimidazole using molecular bromine in an acetic acid solvent system.
Experimental Procedure: [1]
-
To a solution of 1-methylimidazole (1.64 g, 19.97 mmol) and sodium acetate (25 g, 300 mmol) in acetic acid (180 mL), a solution of bromine (9.6 g, 60.07 mmol) in acetic acid is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 2.5 hours.
-
Upon completion, the acetic acid is removed by vacuum distillation.
-
The residue is suspended in 500 mL of water and stirred for 10 minutes at room temperature.
-
The resulting mixture is worked up to isolate the crude this compound.
Method B: Bromination using N-Bromosuccinimide (NBS)
This protocol utilizes N-Bromosuccinimide as the brominating agent for a substrate with a directing group, which is a variation of the target molecule but illustrates the use of NBS.
Experimental Procedure: [2]
-
A solution of 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol) in deoxygenated N,N-dimethylformamide (300 mL) is treated with N-bromosuccinimide (17.8 g, 100 mmol).
-
The resulting solution is stirred at room temperature (20°C) for 6 days.
-
Water (750 mL) is added to the reaction mixture.
-
The mixture is extracted with ethyl acetate (4 x 200 mL).
-
The combined organic extracts are dried over sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under vacuum.
-
The residue is purified by column chromatography on silica (B1680970) gel (n-heptane/EtOAc = 4/1) to yield the title compound.
Method C: Synthesis via 2,4,5-Tribromo-1-methyl-1H-imidazole and Subsequent Debromination
This two-step approach involves the exhaustive bromination of 1-methylimidazole followed by a selective debromination to yield the mono-brominated product.
Experimental Procedure: [1]
Step 1: Synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole
-
Follow the procedure for Method A to obtain the crude product containing 2,4,5-tribromo-1-methyl-1H-imidazole.
Step 2: Reductive Debromination
-
2,4,5-tribromo-1-methyl-1H-imidazole (1.82 g, 5.71 mmol) is suspended in 45 mL of water.
-
Sodium sulfite (13 g, 103 mmol) is added to the suspension.
-
The reaction mixture is stirred under rapid reflux for 24 hours.
-
After cooling to room temperature, the organic phase is extracted with ether (3 x 75 mL).
-
The combined organic phases are dried with magnesium sulfate, filtered, and concentrated to yield a mixture of tribromo, dibromo, and monobromo imidazoles. Further purification is required to isolate this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the chemical transformations and logical workflows described in this guide.
Caption: Direct Bromination of 1-Methylimidazole (Method A).
Caption: Bromination using N-Bromosuccinimide (Method B).
Caption: Multi-Step Synthesis via a Tribromo-Intermediate (Method C).
Conclusion
The synthesis of this compound can be achieved through various scalable methods. The direct bromination with bromine and acetic acid offers a straightforward approach, while the multi-step synthesis involving a poly-brominated intermediate provides an alternative route that may allow for more controlled introduction of the bromine substituent, albeit with additional steps. The choice of method will be dictated by the specific requirements of the research or manufacturing campaign, including scale, purity, and economic considerations. The provided protocols and comparative data serve as a valuable resource for chemists and process developers in the pharmaceutical industry.
References
Synthesis of 4-Bromo-1-methyl-1H-imidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromo-1-methyl-1H-imidazole, a key building block in the development of various pharmaceutical compounds. The synthesis of this versatile intermediate can be broadly categorized into two main strategies: the direct bromination of 1-methyl-1H-imidazole and a two-step process involving the bromination of imidazole (B134444) followed by N-methylation. Additionally, alternative pathways starting from other substituted imidazoles offer further synthetic flexibility. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the reaction pathways for clarity.
Core Synthetic Pathways and Starting Materials
The selection of a synthetic route to this compound often depends on the availability of starting materials, desired scale, and safety considerations. The most common starting materials and their respective transformations are outlined below.
Pathway 1: Direct Bromination of 1-Methyl-1H-imidazole
The most direct approach to this compound involves the electrophilic substitution of 1-methyl-1H-imidazole. This method is efficient, though careful control of reaction conditions is necessary to manage selectivity and prevent the formation of polybrominated species.
A common brominating agent for this transformation is N-Bromosuccinimide (NBS), which offers milder reaction conditions compared to elemental bromine. Another effective reagent is 2,4,4,6-tetrabromocyclohexa-2,5-dienone, which has been shown to achieve monobromination in high yields.[1]
Pathway 2: Bromination of Imidazole followed by N-Methylation
The initial bromination of imidazole can be achieved using various reagents, including bromine in acetic acid or N-bromosuccinimide in an organic solvent.[2] The subsequent methylation of 4-Bromo-1H-imidazole is typically carried out using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic transformations, allowing for easy comparison of different methodologies.
Table 1: Bromination of 1-Methyl-1H-imidazole
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| N-Bromosuccinimide | Dichloromethane (B109758) | Room Temp. | - | High | [1] |
| 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | Dichloromethane | Room Temp. | 1 h | 95 | [1] |
Table 2: Synthesis and Methylation of 4-Bromo-1H-imidazole
| Step | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Bromination | Br₂, Sodium Acetate (B1210297) | Acetic Acid | Room Temp. | 2 h | - | [2] |
| Methylation | Dimethyl sulfate, NaOH | Ethanol | - | 2 h | - | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: Direct Monobromination of 1-Methyl-1H-imidazole using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone[1]
Materials:
-
1-Methyl-1H-imidazole
-
2,4,4,6-Tetrabromocyclohexa-2,5-dienone
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) solution
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a stirred solution of 1-methyl-1H-imidazole (1.0 mmol) in dichloromethane (20 mL) at room temperature, add 2,4,4,6-tetrabromocyclohexa-2,5-dienone (1.0 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC), wash the mixture with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.
Protocol 2: Synthesis of 4-Bromo-1H-imidazole from Imidazole[2]
Materials:
-
Imidazole
-
Bromine (Br₂)
-
Sodium acetate
-
Glacial acetic acid
-
Ice water
-
Buchner funnel and filter paper
Procedure:
-
In a suitable reaction vessel, dissolve imidazole (30 mmol) and sodium acetate (22 g) in 50 mL of glacial acetic acid.
-
To this solution, add a solution of bromine (90 mmol) in acetic acid (10 mL) dropwise over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 50 mL of ice water.
-
Collect the resulting precipitate by filtration using a Buchner funnel.
-
Wash the residue with water to obtain 4-Bromo-1H-imidazole.
Protocol 3: Methylation of 4-Bromo-1H-imidazole[3]
Materials:
-
4-Bromo-1H-imidazole
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfate
-
Ethanol
-
Aqueous ammonia (B1221849) (NH₃)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 4-Bromo-1H-imidazole (0.20 mol) and sodium hydroxide (0.024 mol) in 50 cm³ of ethanol.
-
Add dimethyl sulfate (0.022 mol) dropwise to the stirred solution over 15 minutes.
-
Continue stirring the reaction mixture for 2 hours.
-
After 2 hours, add excess aqueous ammonia and sodium hydroxide to the reaction mixture.
-
The product, this compound, can be isolated by extraction with a suitable organic solvent followed by purification.
Alternative Synthetic Routes
While the direct bromination of 1-methyl-1H-imidazole and the bromination-methylation sequence of imidazole are the most common routes, other starting materials can be employed. For instance, a multi-step synthesis starting from 1-methyl-1H-imidazole-5-formic acid involving condensation, bromination, and debromination has been reported.[4] Another approach involves the synthesis of a related compound, 4-bromo-1,2-dimethyl-1H-imidazole, starting from 1,2-dimethyl-1H-imidazole. This method circumvents the issue of regioisomer formation that can occur in other routes.
These alternative methods highlight the adaptability of imidazole chemistry and provide valuable options for researchers based on the specific substitution patterns required for their target molecules. The choice of starting material and synthetic route will ultimately be guided by factors such as commercial availability, cost, and the desired final product structure.
References
- 1. Direct monobromination of imidazole and N-methylimidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 4. Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
A Technical Guide to the Chemical Stability and Storage of 4-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the best practices for the chemical stability and storage of 4-Bromo-1-methyl-1H-imidazole, a key building block in pharmaceutical research and development. In the absence of extensive publicly available stability data for this specific compound, this guide synthesizes information on the general stability of imidazole (B134444) and bromo-aromatic compounds with industry-standard protocols for stability testing as outlined by the International Council for Harmonisation (ICH).
Executive Summary
This compound is a heterocyclic compound whose stability is crucial for its effective use in synthesis and drug discovery. Proper storage and handling are paramount to prevent degradation and ensure the integrity of research and manufacturing processes. This guide outlines recommended storage conditions, details a comprehensive stability testing program based on ICH guidelines, and provides hypothetical degradation pathways based on the chemical nature of the molecule.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. | Reduced temperature minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents potential oxidation of the imidazole ring. |
| Light | Protect from light. | Bromo-aromatic compounds can be susceptible to photodegradation. |
| Container | Use a tightly sealed, amber glass vial or other light-resistant container. | Prevents exposure to moisture and light. |
| Handling | Handle in a well-ventilated area, avoiding the formation of dust and aerosols. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | As with any chemical, safe handling practices are essential to minimize exposure and ensure personnel safety. |
Chemical Stability Profile and Potential Degradation Pathways
Based on these principles, the following degradation pathways can be hypothesized:
-
Hydrolysis: Under acidic or basic conditions, the bromine atom could be displaced by a hydroxyl group, leading to the formation of 1-methyl-1H-imidazol-4-ol.
-
Oxidation: Strong oxidizing agents could lead to the opening of the imidazole ring.
-
Photodegradation: Exposure to UV light could potentially lead to the cleavage of the carbon-bromine bond, generating radical species.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, though specific products are unknown without experimental data.
The following diagram illustrates these potential degradation pathways:
Experimental Protocols for Stability Assessment
To definitively determine the chemical stability of this compound, a comprehensive stability testing program should be implemented according to ICH Q1A(R2) guidelines. This involves long-term and accelerated stability studies, as well as forced degradation studies.
Long-Term and Accelerated Stability Studies
These studies are designed to evaluate the stability of the compound under recommended storage conditions and at elevated temperatures and humidity to predict its shelf life.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods. The following conditions are recommended:
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Dissolve the compound in a suitable solvent. 2. Add 0.1 M HCl. 3. Store at 60°C for 24 hours. 4. Neutralize and analyze. |
| Base Hydrolysis | 1. Dissolve the compound in a suitable solvent. 2. Add 0.1 M NaOH. 3. Store at 60°C for 24 hours. 4. Neutralize and analyze. |
| Oxidation | 1. Dissolve the compound in a suitable solvent. 2. Add 3% H₂O₂. 3. Store at room temperature for 24 hours. 4. Analyze. |
| Photostability | 1. Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. 2. Analyze the samples, including a dark control. |
| Thermal Stress | 1. Expose the solid compound to a temperature of 80°C for 48 hours. 2. Analyze the sample. |
The following diagram outlines the workflow for assessing the chemical stability of a new chemical entity like this compound.
Conclusion
While specific, quantitative stability data for this compound is not extensively documented, a robust understanding of its chemical nature, coupled with the application of standardized ICH guidelines, allows for the establishment of sound storage, handling, and stability assessment protocols. Adherence to the recommendations outlined in this guide will help ensure the quality and integrity of this important chemical compound in research and development settings. It is strongly recommended that researchers perform their own stability studies under their specific formulation and storage conditions to establish a definitive shelf-life.
Commercial Suppliers and Technical Guide for 4-Bromo-1-methyl-1H-imidazole: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methyl-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a valuable precursor for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and common reactions, and its application in the development of therapeutic agents, particularly kinase inhibitors.
Commercial Availability
A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 711292 | 95% | 1 g, 5 g | $85.85 (1 g) |
| Thermo Scientific Chemicals | AC452430010 | 95% | 1 g, 5 g | Varies |
| Chemchart | - | - | 1 g, 5 g, 10 g, 25 g | $55.00 - $610.00 |
| BLD Pharm | 25676-75-9 | - | Inquire | Inquire |
| Pharmaffiliates | PA270022968 | High Purity | Inquire | Inquire |
| Echemi | 25676-75-9 | Industrial Grade | Inquire | Inquire |
Physicochemical Properties
| Property | Value |
| CAS Number | 25676-75-9 |
| Molecular Formula | C4H5BrN2 |
| Molecular Weight | 161.00 g/mol |
| Appearance | Liquid |
| Density | 1.614 g/mL at 25 °C |
| Refractive Index | n20/D 1.545 |
| Boiling Point | 91-93 °C / 0.1 mmHg[1] |
| Flash Point | >110 °C[1] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been reported. Below are representative protocols.
Method 1: Bromination of 1-methyl-1H-imidazole-2-carbaldehyde (for a related derivative)
This method describes the synthesis of a closely related compound, this compound-2-carbaldehyde, which can be a useful intermediate.
-
Reactants: 1-methyl-1H-imidazole-2-carbaldehyde, N-Bromosuccinimide (NBS), N,N-dimethyl-formamide (DMF).[2]
-
Procedure:
-
Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol) in deoxygenated DMF (300 mL).[2]
-
Add N-bromosuccinimide (17.8 g, 100 mmol) to the solution.[2]
-
Stir the resulting solution at room temperature for 6 days.[2]
-
Add water (750 mL) to the reaction mixture.[2]
-
Extract the mixture with ethyl acetate (B1210297) (4 x 200 mL).[2]
-
Dry the combined organic extracts over Na2SO4, filter, and remove the solvent in vacuo.[2]
-
Purify the residue by column chromatography on silica (B1680970) gel (n-heptane/EtOAc = 4/1) to yield the product.[2]
-
Method 2: Synthesis of this compound-5-carboxylic acid amide derivatives
This patented method involves a three-step synthesis starting from 1-methyl-1H-imidazole-5-carboxylic acid.
-
Step 1: Condensation:
-
Sequentially add 1-methyl-1H-imidazole-5-carboxylic acid (compound A-1), an amine (compound A-2), HATU, and N,N-diisopropylethylamine to DMF.[3]
-
Stir and react at room temperature for 10-18 hours.[3]
-
Quench the reaction with water, filter the solid, wash with dichloromethane, and dry to obtain the amide (compound A-3).[3]
-
-
Step 2: Bromination:
-
Add chloroform, azodiisobutyronitrile, and N-bromosuccinimide (NBS) to the amide (compound A-3).[3]
-
Stir for 30 minutes at room temperature, then heat to 50 °C and stir for 12 hours.[3]
-
Concentrate the reaction solution to remove the solvent and purify the residue by column chromatography to obtain the brominated product (compound A-4).[3]
-
-
Step 3: Debromination (if necessary for the final product):
-
This step involves the use of a debromination reagent like methyl magnesium iodide in an oxygen-containing nonpolar solvent such as tetrahydrofuran.[3]
-
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. This reaction is widely used to synthesize more complex molecules, including kinase inhibitors.[4]
-
General Procedure:
-
In a reaction vessel, combine this compound, an aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Application in Drug Discovery: Kinase Inhibitors
The imidazole (B134444) scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The bromine atom on the imidazole ring allows for the strategic introduction of various substituents that can interact with the kinase active site, leading to potent and selective inhibition.
The general workflow for utilizing this compound in the synthesis of kinase inhibitors often involves a Suzuki-Miyaura coupling to introduce a larger aromatic or heteroaromatic moiety, followed by further functionalization.
Caption: A generalized workflow for the synthesis of kinase inhibitors.
The resulting kinase inhibitor candidates can then be evaluated in various biological assays to determine their potency, selectivity, and potential as therapeutic agents.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound is a commercially available and synthetically versatile building block that plays a crucial role in modern drug discovery. Its utility in the construction of complex molecules, particularly kinase inhibitors, makes it an important tool for medicinal chemists. This guide provides a starting point for researchers interested in utilizing this compound, offering information on its procurement, synthesis, and application in the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-1-methyl-1H-imidazole with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures prevalent in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] This reaction is highly valued for its mild reaction conditions, broad substrate scope, tolerance of numerous functional groups, and the relatively low toxicity of the boron-containing reagents.[2][3] For drug development professionals, the imidazole (B134444) moiety is a critical pharmacophore found in numerous biologically active molecules. The ability to functionalize the imidazole core at specific positions, such as the C4-position, through Suzuki-Miyaura coupling provides a powerful tool for generating libraries of novel compounds for screening and lead optimization.
This compound is a key building block in this context. The methyl group at the N1-position prevents potential side reactions and complications arising from the acidic N-H proton of an unprotected imidazole.[4] The bromine atom at the C4-position serves as an effective leaving group for the palladium-catalyzed coupling. While iodo-imidazoles are generally more reactive due to the weaker carbon-iodine bond, bromo-imidazoles offer a balance of reactivity, stability, and cost-effectiveness, making them attractive starting materials.[5]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1][2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron species, facilitating this transfer.[2][7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]
Experimental Protocols
Below are two distinct protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids, employing different catalyst systems and reaction conditions.
Protocol 1: General Screening Conditions with Pd(PPh₃)₄
This protocol is a robust starting point for coupling this compound with a variety of electronically diverse arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or a sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 - 0.10 equiv.).
-
The flask is sealed with a septum and purged with argon or nitrogen for 10-15 minutes.
-
A degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously overnight (12-24 hours).
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-1-methyl-1H-imidazole.
Protocol 2: Microwave-Assisted High-Throughput Synthesis
This protocol is suitable for rapid library synthesis and optimization of reaction conditions, leveraging the efficiency of microwave heating.
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
-
Cesium Carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME) or Dioxane/Ethanol/Water mixture
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), Cs₂CO₃ (1.3 equiv.), and Pd(dppf)Cl₂ (0.10 equiv.).[3][8]
-
Add the degassed solvent (e.g., DME or a dioxane/ethanol/water mixture).[3][8]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140-160 °C for a duration of 4-30 minutes.[3]
-
After the reaction is complete, cool the vial to a safe temperature.
-
The workup and purification follow the same procedure as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on literature for similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 (MW) | 0.5 | 80-90[3] |
| 3 | 3-Cyanophenylboronic acid | Pd(OAc)₂/PPh₃ (20/100) | K₂CO₃ (3.0) | Dioxane/H₂O (5:1) | 100 | 12 | ~64[9] |
| 4 | 2-Furylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME | 85 | 18 | 70-80 |
| 5 | 4-Acetylphenylboronic acid | PdCl₂(MeCN)₂/Ligand (0.2/0.4) | K₂CO₃ (1.5) | H₂O/EtOH (1:3) | 45 | 0.25 | High[10] |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Generalized experimental workflow for the reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. odinity.com [odinity.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromo-1-methyl-1H-imidazole as a Versatile Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methyl-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the reactive bromine atom and the imidazole (B134444) core, make it an ideal starting material for the synthesis of a diverse array of bioactive molecules. The imidazole moiety is a common scaffold in many clinically approved drugs and natural products, prized for its ability to participate in hydrogen bonding and coordinate to metallic centers in enzymes. The bromine atom at the 4-position serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of bioactive molecules: Casein Kinase 1 (CK1) inhibitors with potential anticancer activity and analogs of the marine alkaloid Oroidin (B1234803), known for its wide range of biological properties.
I. Synthesis of Casein Kinase 1 (CK1) Inhibitors
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of this pathway is implicated in the development and progression of several cancers. Consequently, inhibitors of CK1 are being actively investigated as potential anticancer therapeutics. The 4-substituted-1-methyl-1H-imidazole scaffold has emerged as a promising pharmacophore for the development of potent and selective CK1 inhibitors.
Signaling Pathway: Wnt/β-catenin and the Role of Casein Kinase 1
The Wnt/β-catenin signaling pathway is a key regulator of cell proliferation, differentiation, and survival. In the "off-state" (absence of a Wnt ligand), a destruction complex, which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. In the "on-state" (Wnt ligand binding to its receptor), the destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation. CK1α, a member of the CK1 family, is a key component of the destruction complex and is responsible for the initial phosphorylation of β-catenin, priming it for subsequent phosphorylation by GSK3β. Therefore, inhibition of CK1 can modulate the Wnt/β-catenin signaling pathway, making it an attractive target for cancer therapy.
Caption: Wnt/β-catenin signaling and the inhibitory action of 4-substituted-1-methyl-1H-imidazole on Casein Kinase 1 (CK1).
Experimental Protocol: Synthesis of a Representative 4-(Aryl)-1-methyl-1H-imidazole CK1 Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 4-(aryl)-1-methyl-1H-imidazoles, a common core structure for CK1 inhibitors, using the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 161 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg), to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired 4-(aryl)-1-methyl-1H-imidazole.
Purification and Characterization:
The purified compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data: In Vitro Activity of Imidazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of several representative imidazole-based compounds against various protein kinases. While not all are direct derivatives of this compound, this data provides a valuable reference for the potential potency of this class of compounds.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Compound A | CK1δ | 58 | - | [4] |
| Compound B | CK1ε | >10,000 | - | [4] |
| Compound C | CK2 | 390 | - | [2] |
| Compound D | FAK | 7 ± 2 | U87-MG | [3] |
| Compound E | EGFR | 800 | MCF-7 | [5] |
II. Synthesis of Oroidin Analogs
Oroidin is a marine alkaloid first isolated from the sponge Agelas oroides. It belongs to the pyrrole-imidazole alkaloid family and exhibits a wide range of biological activities, including antimicrobial, antibiofilm, and anticancer properties.[6] The synthesis of oroidin and its analogs is an active area of research aimed at developing new therapeutic agents. This compound can serve as a key starting material for the imidazole core of these complex natural products.
Experimental Protocol: Hypothetical Synthesis of an Oroidin Analog Core
This protocol outlines a plausible, multi-step synthesis of a simplified oroidin analog core starting from this compound. This serves as a representative example of the synthetic strategies employed in this field.
Caption: A potential synthetic route to an oroidin analog core.
Step 1: Sonogashira Coupling
-
Objective: To introduce a three-carbon chain at the 4-position of the imidazole ring.
-
Procedure: this compound is reacted with a protected propargyl alcohol (e.g., 3-(tert-butyldimethylsilyloxy)-1-propyne) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF.
Step 2: Partial Reduction of the Alkyne
-
Objective: To selectively reduce the triple bond to a trans-double bond, mimicking the stereochemistry found in oroidin.
-
Procedure: The alkynyl-imidazole intermediate is treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) at low temperature.
Step 3: Deprotection and Amidation
-
Objective: To deprotect the hydroxyl group and couple the resulting allylic amine (after conversion from the alcohol) with a suitable bromopyrrole carboxylic acid.
-
Procedure: The silyl (B83357) protecting group is removed using a fluoride (B91410) source (e.g., TBAF). The resulting allylic alcohol can be converted to an amine, followed by a standard amide coupling reaction (e.g., using HATU or EDC/HOBt) with a pre-synthesized bromopyrrole carboxylic acid derivative to yield the oroidin analog core.
Purification:
Purification after each step is crucial and would typically involve column chromatography on silica gel.
Conclusion
This compound is a valuable and readily accessible precursor for the synthesis of diverse and biologically important molecules. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis of novel kinase inhibitors and marine alkaloid analogs. The versatility of the bromo-imidazole scaffold, particularly its utility in powerful cross-coupling reactions, ensures its continued importance in the field of drug discovery and development. Further exploration of the chemical space around this core structure is likely to yield new therapeutic agents with improved potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-1-methyl-1H-imidazole. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The following sections detail the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offering insights into reaction conditions, expected outcomes, and step-by-step procedures.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, these reactions provide a powerful platform for the introduction of diverse molecular fragments at the C4 position, facilitating the exploration of structure-activity relationships in drug discovery and the development of novel functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions and the commercial availability of a vast array of boronic acids. This reaction is particularly effective for the arylation and heteroarylation of this compound.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a closely related substrate, 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole, with various aryl and styryl boronic acids. These results, obtained under microwave irradiation, demonstrate the broad scope of the Suzuki coupling for this class of substrates.[1]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1,2-dimethyl-5-nitro-4-phenyl-1H-imidazole | 93 |
| 2 | 4-Methylphenylboronic acid | 4-(4-methylphenyl)-1,2-dimethyl-5-nitro-1H-imidazole | 85 |
| 3 | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-1,2-dimethyl-5-nitro-1H-imidazole | 91 |
| 4 | 4-Chlorophenylboronic acid | 4-(4-chlorophenyl)-1,2-dimethyl-5-nitro-1H-imidazole | 88 |
| 5 | 3-Nitrophenylboronic acid | 1,2-dimethyl-5-nitro-4-(3-nitrophenyl)-1H-imidazole | 75 |
| 6 | 2-Thienylboronic acid | 1,2-dimethyl-5-nitro-4-(2-thienyl)-1H-imidazole | 82 |
| 7 | (E)-Styrylboronic acid | (E)-1,2-dimethyl-5-nitro-4-styryl-1H-imidazole | 78 |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a similar substrate and may require optimization for this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.03 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.034 equiv)
-
1,2-Dimethoxyethane (DME)
-
Ethanol (absolute)
-
1 M Sodium Carbonate (Na₂CO₃) aqueous solution
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, dissolve this compound (1.0 equiv) and Pd(PPh₃)₄ (0.034 equiv) in DME.
-
Stir the solution under a nitrogen atmosphere for 1 hour at room temperature.
-
Add a solution of the corresponding arylboronic acid (1.03 equiv) in absolute ethanol.
-
Add the 1 M aqueous Na₂CO₃ solution to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwaves at 150 W until the starting material is consumed, as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Coupling
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is a valuable tool for the vinylation of this compound.
Quantitative Data Summary
Experimental Protocol: Heck Coupling (Representative)
This is a general protocol for the Heck coupling of aryl bromides and may require optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.2 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF, the alkene (1.2 equiv), and Et₃N (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.
Quantitative Data Summary
While a specific example for the Sonogashira coupling of this compound was not found, the synthesis of 5-((3,5-Dimethoxyphenyl)ethynyl)-1-methyl-1H-imidazole has been reported, with a yield of 92%.[2] This suggests that Sonogashira couplings on the 1-methyl-1H-imidazole scaffold are high-yielding.
Experimental Protocol: Copper-Free Sonogashira Coupling (Representative)
This is a general protocol for the copper-free Sonogashira coupling of aryl bromides and may require optimization for this compound.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.6 equiv)
-
[DTBNpP]Pd(crotyl)Cl (precatalyst) (2.5 mol %)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Procedure:
-
To an oven-dried vial, add this compound (1.0 equiv), the terminal alkyne (1.6 equiv), and the palladium precatalyst (2.5 mol %).
-
Under an argon atmosphere, add anhydrous DMSO and TMP (2.0 equiv).
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of amines.
Quantitative Data Summary
| Entry | Amine | Product | Yield (%) |
| 1 | Piperidine | 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole | 60 |
| 2 | Morpholine | 4-(Morpholin-4-yl)-1-trityl-1H-pyrazole | 67 |
| 3 | Pyrrolidine | 4-(Pyrrolidin-1-yl)-1-trityl-1H-pyrazole | 7 |
| 4 | Aniline | N-Phenyl-1-trityl-1H-pyrazol-4-amine | 85 |
Experimental Protocol: Buchwald-Hartwig Amination (Representative)
This protocol is based on the amination of 4-bromo-1H-1-tritylpyrazole and may require optimization for this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv)
-
tBuDavePhos (ligand) (0.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.05 equiv), tBuDavePhos (0.1 equiv), and NaOtBu (1.4 equiv) to an oven-dried vial.
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium. It is a versatile C-C bond-forming reaction with good functional group tolerance.
Quantitative Data Summary
Experimental Protocol: Stille Coupling (Representative)
This is a general protocol for the Stille coupling of aryl bromides and may require optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(phenyl)tin) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Toluene or DMF, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (toluene or DMF) and the organostannane (1.1 equiv) via syringe.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of potassium fluoride (B91410) (KF) and stir for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Types of palladium-catalyzed cross-coupling reactions for this compound.
References
Synthesis of Substituted Imidazoles from 4-Bromo-1-methyl-1H-imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted imidazoles utilizing 4-Bromo-1-methyl-1H-imidazole as a versatile starting material. The following sections describe key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, which are instrumental in the functionalization of the imidazole (B134444) core, a prevalent scaffold in medicinal chemistry.
Introduction
The 1-methyl-1H-imidazole skeleton is a privileged structure in numerous biologically active compounds and pharmaceutical agents. The targeted substitution at the C4-position allows for the systematic exploration of the chemical space around this core, enabling the fine-tuning of pharmacological properties. This compound serves as a readily available and reactive building block for introducing aryl, vinyl, alkynyl, and amino functionalities through well-established cross-coupling methodologies. These reactions offer a powerful toolkit for the generation of diverse libraries of imidazole derivatives for drug discovery and development programs.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-methyl-1H-imidazoles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly effective for the arylation of this compound, providing access to a broad range of 4-aryl-1-methyl-1H-imidazole derivatives.
Experimental Protocol
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.).
-
The reaction is typically performed in a degassed solvent system such as a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).
-
The reaction mixture is heated to a temperature ranging from 80 to 100 °C and stirred under an inert atmosphere (e.g., Argon or Nitrogen) for a period of 4 to 24 hours, while monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-aryl-1-methyl-1H-imidazole.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 80 | 2 | 92 | [1] |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 6 | 78 | [2] |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 16 | 75 | [3] |
Heck Reaction: Synthesis of 4-Vinyl-1-methyl-1H-imidazoles
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes. This method can be employed to introduce a vinyl group at the C4-position of this compound, yielding 4-vinyl-1-methyl-1H-imidazole derivatives which are valuable intermediates for further transformations.[4][5]
Experimental Protocol
A general procedure for the Heck reaction of this compound with an alkene is as follows:
-
In a reaction vessel, dissolve this compound (1.0 equiv.) and the alkene (1.1-1.5 equiv.) in a suitable solvent such as DMF, NMP, or acetonitrile.
-
Add a palladium catalyst, typically Pd(OAc)₂ (0.02-0.05 equiv.), and a phosphine (B1218219) ligand (e.g., PPh₃ or a bidentate ligand, 0.04-0.10 equiv.).
-
Add a base, such as triethylamine (B128534) (Et₃N, 2.0 equiv.) or K₂CO₃ (2.0 equiv.).
-
The reaction mixture is degassed and then heated under an inert atmosphere at a temperature ranging from 80 to 140 °C for 12 to 48 hours.
-
After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is diluted with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | 65 | [6] |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | 18 | 72 | [7] |
| 3 | n-Butyl acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | NMP | 130 | 16 | 88 | [8] |
| 4 | Ethylene glycol vinyl ether | Pd(OAc)₂ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 110 | 24 | 55 | [9] |
Sonogashira Coupling: Synthesis of 4-Alkynyl-1-methyl-1H-imidazoles
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bond formation through the reaction of a vinyl or aryl halide with a terminal alkyne. This reaction is highly efficient for the alkynylation of this compound, yielding 4-alkynyl-1-methyl-1H-imidazole derivatives which are important precursors for more complex molecules.[10][11]
Experimental Protocol
A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine), add the terminal alkyne (1.1-1.5 equiv.).
-
Add a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.) and a copper(I) co-catalyst, typically CuI (0.01-0.05 equiv.).
-
An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent or co-solvent.
-
The reaction is stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C for 2 to 24 hours.
-
After completion, the reaction mixture is filtered to remove the ammonium (B1175870) salt precipitate.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Methylimidazole CAS#: 616-47-7 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. hmdb.ca [hmdb.ca]
- 5. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Bromo-1-methyl-1H-imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-methyl-1H-imidazole is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the synthesis of a wide array of biologically active compounds. This document provides a detailed overview of its applications, focusing on its role in the development of kinase inhibitors, along with relevant quantitative data, experimental protocols, and visual diagrams of synthetic and biological pathways.
Introduction: A Versatile Synthetic Intermediate
This compound is a substituted imidazole (B134444) featuring a bromine atom at the 4-position and a methyl group on one of the nitrogen atoms. This configuration offers several advantages for drug design and synthesis:
-
Directed Synthesis: The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.
-
Metabolic Stability: The N-methylation prevents metabolic N-dealkylation, a common metabolic pathway for imidazoles, thus enhancing the pharmacokinetic profile of the resulting drug candidates.
-
Hydrogen Bonding: The unsubstituted nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
These features have made this compound a sought-after intermediate in the synthesis of targeted therapies, particularly in oncology and immunology.
Applications in Drug Discovery: Targeting Kinases
A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.
Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies. Several potent and selective BTK inhibitors have been synthesized using this compound as a starting material. The imidazole core often serves as a central scaffold to which other pharmacophoric groups are attached.
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibitors
Transforming growth factor-β-activated kinase 1 (TAK1) is a critical kinase in the signaling pathways of several inflammatory cytokines, such as TNF-α and IL-1β. Inhibiting TAK1 is a promising strategy for the treatment of inflammatory diseases and some cancers. The this compound moiety has been incorporated into potent TAK1 inhibitors, contributing to their binding affinity and selectivity.
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds synthesized using this compound.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 1 | TAK1 | Biochemical | 5.8 | |
| Compound 2 | BTK | Biochemical | 1.2 | |
| Compound 3 | TAK1 | Cellular | 25 | |
| Compound 4 | BTK | Cellular | 8.7 |
Key Experimental Protocols
This section provides a representative synthetic protocol for a key cross-coupling reaction involving this compound.
Suzuki Coupling for the Synthesis of a Biaryl Imidazole Derivative
This protocol describes the synthesis of 4-(4-methoxyphenyl)-1-methyl-1H-imidazole from this compound and (4-methoxyphenyl)boronic acid.
Materials:
-
This compound (1.0 eq)
-
(4-methoxyphenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (0.02 eq)
-
Triphenylphosphine (0.08 eq)
-
Sodium carbonate (2.0 eq)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound, (4-methoxyphenyl)boronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Add sodium carbonate to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Visualizations
Synthetic Workflow
The following diagram illustrates a general synthetic workflow for the preparation of a kinase inhibitor using this compound.
Caption: Synthetic workflow for kinase inhibitor synthesis.
TAK1 Signaling Pathway
This diagram illustrates the TAK1 signaling pathway and the point of inhibition by a compound derived from this compound.
Caption: Inhibition of the TAK1 signaling pathway.
Derivatization of 4-Bromo-1-methyl-1H-imidazole for drug discovery
Anwendungshinweise und Protokolle: Derivatisierung von 4-Brom-1-methyl-1H-imidazol für die Wirkstoffentdeckung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einleitung
4-Brom-1-methyl-1H-imidazol ist ein vielseitiger heterocyclischer Baustein, der in der medizinischen Chemie von großer Bedeutung ist. Die Präsenz eines Bromatoms am Imidazolring ermöglicht eine breite Palette von metallkatalysierten Kreuzkupplungsreaktionen. Diese Reaktionen sind entscheidend für die Synthese komplexer Moleküle und pharmazeutischer Wirkstoffe (APIs).[1][2] Die Fähigkeit, den Imidazolkern an verschiedenen Positionen zu funktionalisieren, macht ihn zu einem wertvollen Grundgerüst für die Entwicklung neuartiger Therapeutika in Bereichen wie Onkologie, antimikrobielle und entzündungshemmende Therapien.[3][4]
Dieses Dokument beschreibt detaillierte Protokolle für Schlüsselderivatisierungsreaktionen von 4-Brom-1-methyl-1H-imidazol, einschließlich Suzuki-Miyaura-Kupplung, Sonogashira-Kupplung und Buchwald-Hartwig-Aminierung, und fasst Daten zur biologischen Aktivität von Imidazolderivaten zusammen.
Wichtige Derivatisierungsstrategien
Die Brom-Substitution am C4-Kohlenstoff des 1-Methylimidazol-Rings ist ein idealer Ansatzpunkt für die Einführung molekularer Vielfalt durch Kreuzkupplungsreaktionen.
Palladium-katalysierte Suzuki-Miyaura-Kupplung
Die Suzuki-Miyaura-Kupplung ist eine der effizientesten Methoden zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, bei der typischerweise Aryl- oder Vinylboronsäuren mit Arylhalogeniden gekoppelt werden.[5][6] Diese Reaktion zeichnet sich durch milde Reaktionsbedingungen und eine hohe Toleranz gegenüber funktionellen Gruppen aus.[7]
Abbildung 1: Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kupplung.
Experimentelles Protokoll: Synthese von 4-Aryl-1-methyl-1H-imidazol
-
Vorbereitung: Ein Reaktionsgefäß wird unter Vakuum ausgeheizt und mit einem Inertgas (Argon oder Stickstoff) gefüllt.
-
Reagenzien zugeben: In das Gefäß werden 4-Brom-1-methyl-1H-imidazol (1,0 Äquiv.), die entsprechende Arylboronsäure (1,2 Äquiv.), eine Base wie Kaliumcarbonat (2,0 Äquiv.) und ein Palladiumkatalysator wie Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄, 0,05 Äquiv.) gegeben.
-
Lösungsmittel zugeben: Eine entgaste Mischung aus einem organischen Lösungsmittel (z. B. Dioxan oder Toluol) und Wasser (z. B. im Verhältnis 4:1) wird hinzugefügt.
-
Reaktion: Die Mischung wird unter Inertgasatmosphäre für 12-24 Stunden auf 80-100 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Wasser verdünnt und mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird durch Säulenchromatographie auf Kieselgel gereinigt, um das reine Produkt zu erhalten.
Sonogashira-Kupplung
Die Sonogashira-Kupplung ermöglicht die Bildung einer C(sp²)-C(sp)-Bindung zwischen einem Arylhalogenid und einem terminalen Alkin.[8] Diese Reaktion wird typischerweise durch einen Palladium-Komplex und ein Kupfer(I)-Salz als Co-Katalysator katalysiert und ist grundlegend für die Synthese von konjugierten und starren Molekülstrukturen.[9][10]
Abbildung 2: Allgemeiner Arbeitsablauf der Sonogashira-Kupplung.
Experimentelles Protokoll: Synthese von 4-Alkinyl-1-methyl-1H-imidazol
-
Vorbereitung: Ein Reaktionsgefäß wird unter Inertgasatmosphäre (Argon oder Stickstoff) vorbereitet.
-
Reagenzien zugeben: Zu einer Lösung von 4-Brom-1-methyl-1H-imidazol (1,0 Äquiv.) in einem wasserfreien Lösungsmittel wie Tetrahydrofuran (THF) werden nacheinander der Palladiumkatalysator (z. B. Pd(PPh₃)₂Cl₂, 0,05 Äquiv.), Kupfer(I)-iodid (CuI, 0,025 Äquiv.), eine Base wie Diisopropylamin (7,0 Äquiv.) und das terminale Alkin (1,1 Äquiv.) gegeben.[10]
-
Reaktion: Die Mischung wird bei Raumtemperatur für 3-12 Stunden gerührt.[10] Der Fortschritt wird mittels DC oder LC-MS überwacht. Bei weniger reaktiven Substraten kann eine Erwärmung erforderlich sein.
-
Aufarbeitung: Die Reaktionsmischung wird mit Diethylether verdünnt und durch ein Celite®-Pad filtriert. Das Filtrat wird mit gesättigter Ammoniumchloridlösung, gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen.[10]
-
Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.
Buchwald-Hartwig-Aminierung
Die Buchwald-Hartwig-Aminierung ist eine palladiumkatalysierte Kreuzkupplungsreaktion zur Bildung von C-N-Bindungen aus Arylhalogeniden und Aminen.[11][12] Diese Methode ist besonders nützlich für die Synthese von Arylaminen, die über traditionelle Methoden wie die nukleophile aromatische Substitution schwer zugänglich sind.[13]
Abbildung 3: Allgemeiner Arbeitsablauf der Buchwald-Hartwig-Aminierung.
Experimentelles Protokoll: Synthese von N-substituierten 4-Amino-1-methyl-1H-imidazolen
-
Vorbereitung: In einem Handschuhfach oder unter einer strikten Inertgasatmosphäre wird ein Reaktionsgefäß vorbereitet.
-
Reagenzien zugeben: In das Gefäß werden der Palladium-Präkatalysator (1-2 mol%), der entsprechende Ligand (1-2 mol%), 4-Brom-1-methyl-1H-imidazol (1,0 Äquiv.) und das Amin (1,2 Äquiv.) gegeben.[14]
-
Lösungsmittel und Base zugeben: Wasserfreies THF wird zugegeben, gefolgt von einer starken, nicht-nukleophilen Base wie Lithium-Hexamethyldisilazid (LHMDS, 2,2 Äquiv.).[14]
-
Reaktion: Das Reaktionsgefäß wird versiegelt und in einem auf 80 °C vorgeheizten Ölbad für 12-24 Stunden erhitzt.[14] Der Reaktionsfortschritt wird mittels LC-MS überwacht.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktion vorsichtig mit gesättigter wässriger Ammoniumchloridlösung gequencht. Die wässrige Phase wird mehrmals mit Ethylacetat extrahiert.
-
Reinigung: Die vereinigten organischen Extrakte werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand wird mittels Säulenchromatographie gereinigt, um das Zielprodukt zu isolieren.
Biologische Anwendungen und quantitative Daten
Imidazolderivate zeigen ein breites Spektrum an biologischen Aktivitäten und wurden als potenzielle Wirkstoffe gegen verschiedene Krankheiten untersucht.[3][15] Dazu gehören unter anderem antikanzerogene, antimykotische und entzündungshemmende Eigenschaften.[4][16][17]
Eine Studie über Pyrimidin-4-yl-1H-imidazol-Derivate zeigte eine signifikante antiproliferative Aktivität gegen humane Melanom-Zelllinien, was auf eine Hemmung des RAF-Signalwegs hindeutet.[18]
Tabelle 1: Antiproliferative Aktivität ausgewählter Pyrimidinyl-Imidazol-Derivate [18]
| Verbindung | Zelllinie A375P IC₅₀ (µM) | Zelllinie WM3629 IC₅₀ (µM) | CRAF-Kinase-Hemmung IC₅₀ (µM) |
| 7a | 0.62 | 4.49 | 0.045 |
| Sorafenib | 3.32 | 9.07 | 0.027 |
Hinweis: Die Daten stammen von Pyrimidinyl-Imidazol-Derivaten und dienen zur Veranschaulichung des Potenzials des Imidazol-Grundgerüsts.[18]
Der CRAF-Inhibitor Sorafenib ist ein zugelassenes Medikament, das auf den RAF/MEK/ERK-Signalweg abzielt, der bei vielen Krebsarten, einschließlich Melanomen, dysreguliert ist. Die starke Aktivität von Derivat 7a unterstreicht das Potenzial von Imidazol-basierten Verbindungen als Kinase-Inhibitoren.[18]
Abbildung 4: Hemmung des RAF-Signalwegs durch Imidazol-Derivate.
Fazit
4-Brom-1-methyl-1H-imidazol ist ein äußerst wertvoller Baustein für die Wirkstoffentdeckung. Die vorgestellten Protokolle für die Suzuki-Miyaura-Kupplung, die Sonogashira-Kupplung und die Buchwald-Hartwig-Aminierung bieten robuste und vielseitige Methoden zur Synthese einer breiten Palette von Imidazolderivaten. Die Fähigkeit dieser Derivate, wichtige biologische Zielstrukturen wie Kinasen zu modulieren, macht sie zu vielversprechenden Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von Krebs und anderen schweren Erkrankungen.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-1-methyl-1H-imidazole in the Synthesis of p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromo-1-methyl-1H-imidazole as a key building block in the synthesis of potent p38 MAP kinase inhibitors. This document includes a detailed description of the p38 MAP kinase signaling pathway, a general synthetic protocol for the preparation of a representative inhibitor via Suzuki-Miyaura cross-coupling, and a summary of the expected biological activity.
Introduction
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a critical role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAP kinase pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, the development of small molecule inhibitors of p38 MAP kinase has been a major focus of drug discovery efforts.
The imidazole (B134444) scaffold is a common feature in a number of potent and selective p38 MAP kinase inhibitors.[2] The versatile nature of the imidazole ring allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. This compound is a valuable starting material for the synthesis of these inhibitors, with the bromine atom providing a convenient handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] The 1-methyl group on the imidazole ring has been shown to be beneficial for improving oral bioavailability in this class of compounds.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a three-tiered pathway typically initiated by cellular stress or inflammatory cytokines.[4] This leads to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), MKK3 or MKK6.[5] These MAPKKs then phosphorylate and activate p38 MAP kinase.[5] Activated p38 proceeds to phosphorylate a variety of downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] Small molecule inhibitors of p38 MAP kinase typically act by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream targets and suppressing the inflammatory response.[6]
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Synthesis of a Representative p38 MAP Kinase Inhibitor
The following section outlines a general workflow and a detailed experimental protocol for the synthesis of a hypothetical p38 MAP kinase inhibitor, (4-(1-methyl-1H-imidazol-4-yl)phenyl)(pyridin-4-yl)methanone , using this compound as the starting material. This synthesis utilizes a Suzuki-Miyaura cross-coupling reaction.
Synthetic Workflow
Caption: General Synthetic Workflow for a p38 Inhibitor.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with (4-(pyridin-4-ylcarbonyl)phenyl)boronic acid.
Materials and Reagents:
-
This compound
-
(4-(pyridin-4-ylcarbonyl)phenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), (4-(pyridin-4-ylcarbonyl)phenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.05 eq.) to the vessel.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product, (4-(1-methyl-1H-imidazol-4-yl)phenyl)(pyridin-4-yl)methanone .
Quantitative Data
The following tables summarize the expected yield for the synthesis and the biological activity of the representative inhibitor against p38α MAP kinase. These values are based on typical results for analogous compounds reported in the literature.
Table 1: Synthetic Yield
| Compound | Starting Material | Coupling Partner | Reaction Type | Yield (%) |
| (4-(1-methyl-1H-imidazol-4-yl)phenyl)(pyridin-4-yl)methanone | This compound | (4-(pyridin-4-ylcarbonyl)phenyl)boronic acid | Suzuki-Miyaura | 75-85 |
Table 2: Biological Activity
| Compound | Target | Assay Type | IC₅₀ (nM) |
| (4-(1-methyl-1H-imidazol-4-yl)phenyl)(pyridin-4-yl)methanone | p38α MAP Kinase | In vitro kinase assay | 10-50 |
| Reference Inhibitor (e.g., SB203580) | p38α MAP Kinase | In vitro kinase assay | 50-100 |
Conclusion
This compound serves as a crucial and versatile building block for the synthesis of imidazole-based p38 MAP kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the construction of the core diaryl scaffold common to many potent inhibitors. The representative synthesis and biological data presented herein demonstrate the potential of this starting material in the development of novel therapeutics for the treatment of inflammatory diseases. Further optimization of the synthetic route and extensive structure-activity relationship studies are warranted to identify clinical candidates.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. MAP kinase p38 delta Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Stille Coupling Reactions Involving 4-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-1-methyl-1H-imidazole in Stille coupling reactions. The imidazole (B134444) scaffold is a privileged structure in medicinal chemistry, and its derivatives are actively pursued for the development of novel therapeutics.[1][2][3] The Stille reaction offers a robust method for the formation of carbon-carbon bonds, enabling the synthesis of diverse 4-substituted-1-methyl-1H-imidazole derivatives.[4]
Introduction
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide or pseudohalide.[4] This reaction is valued for its tolerance of a wide range of functional groups, neutral reaction conditions, and the stability of the organostannane reagents to air and moisture.[4] For drug discovery and development, these features are particularly advantageous when dealing with complex and sensitive molecular architectures. The products of these reactions, 4-aryl-1-methyl-1H-imidazoles, are of significant interest due to their potential as therapeutic agents, particularly in oncology.[1][5][6]
Applications in Drug Discovery
Substituted imidazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] Notably, compounds bearing the 4-aryl-1-methyl-1H-imidazole scaffold have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[5][6] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and autophagy.[5][6] Its overactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[6]
Signaling Pathway
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs derived from substituted imidazoles.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by substituted imidazole derivatives.
Experimental Protocols
The following protocols are representative examples for the Stille coupling of this compound with various organostannanes. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, solvent, temperature, and reaction time) may be necessary to achieve optimal yields for specific substrates.
General Experimental Workflow
A generalized workflow for the Stille coupling reaction is depicted below.
Caption: General experimental workflow for Stille coupling reactions.
Protocol 1: Stille Coupling with Tributyl(phenyl)stannane
Objective: To synthesize 1-methyl-4-phenyl-1H-imidazole.
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed 1,4-dioxane (B91453)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and a magnetic stir bar.
-
Add anhydrous and degassed 1,4-dioxane (5 mL).
-
Add tributyl(phenyl)stannane (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-methyl-4-phenyl-1H-imidazole.
Protocol 2: Stille Coupling with Tributyl(vinyl)stannane
Objective: To synthesize 1-methyl-4-vinyl-1H-imidazole.
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
In a reaction vessel under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), Tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%), and Tri(o-tolyl)phosphine (0.1 mmol, 10 mol%).
-
Add anhydrous and degassed DMF (5 mL).
-
Add tributyl(vinyl)stannane (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling to room temperature, perform an aqueous workup and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
-
Purify the residue by column chromatography to yield 1-methyl-4-vinyl-1H-imidazole.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Stille coupling of this compound with various organostannanes. These are based on typical conditions reported for similar Stille couplings and may require optimization.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | 1,4-Dioxane | 100 | 18 | 75-85 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | DMF | 80 | 10 | 60-70 |
| 3 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 70-80 |
| 4 | Trimethyl(4-methoxyphenyl)stannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 16 | 80-90 |
Concluding Remarks
The Stille coupling reaction is a powerful and versatile tool for the functionalization of this compound. The resulting 4-substituted imidazole derivatives are valuable building blocks in drug discovery, with demonstrated potential to modulate key biological pathways. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel imidazole-based compounds for therapeutic applications. It is important to handle organotin compounds with appropriate safety precautions due to their toxicity.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck Coupling of 4-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Heck coupling reaction of 4-Bromo-1-methyl-1H-imidazole. This versatile building block is a key intermediate in the synthesis of a variety of biologically active compounds. The Heck reaction, a cornerstone of modern organic synthesis, enables the palladium-catalyzed C-C bond formation between this compound and various alkenes, yielding 4-alkenyl-1-methyl-1H-imidazole derivatives.[1][2][3] These products serve as valuable scaffolds in drug discovery and development.[4][5][6]
Introduction to Heck Coupling Applications
The 1-methyl-1H-imidazole moiety is a prevalent feature in numerous pharmacologically active molecules due to its ability to engage in hydrogen bonding and coordinate with biological targets. The Heck coupling reaction provides a powerful and direct method for the vinylation of the C4 position of the imidazole (B134444) ring, introducing a key functional handle for further molecular elaboration or for direct incorporation into target structures.
Key Applications in Drug Development:
-
Scaffold for Bioactive Molecules: The resulting 4-vinyl-1-methyl-1H-imidazole core is a key structural motif in compounds with a wide range of biological activities, including but not limited to, antibacterial, anti-inflammatory, and anticancer properties.[4][6]
-
Intermediate for Complex Syntheses: The vinyl group introduced via the Heck reaction can be further functionalized, serving as a versatile intermediate for the synthesis of more complex drug candidates.
-
Rapid Library Synthesis: The reliability and functional group tolerance of the Heck reaction make it amenable to the rapid synthesis of compound libraries for high-throughput screening in drug discovery campaigns.[7]
Quantitative Data Summary
While specific examples for the Heck coupling of this compound are not extensively documented in publicly available literature, the following table summarizes representative conditions extrapolated from Heck reactions performed on similar bromo-heterocyclic substrates and general protocols for aryl bromides.[8][9][10] These conditions can serve as a starting point for optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate (B77674) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12-24 | 70-85 (Est.) |
| 2 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMAc | 120 | 12-24 | 65-80 (Est.) |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 18 | 60-75 (Est.) |
| 4 | Methyl methacrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF/H₂O (5:1) | 80 | 24 | 60-70 (Est.) |
Note: Yields are estimated based on reactions with analogous substrates and are highly dependent on the specific reaction conditions and the nature of the alkene.
Detailed Experimental Protocol: Representative Heck Coupling
This protocol describes a general procedure for the Heck coupling of this compound with an alkene, such as n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (to achieve a concentration of ~0.1-0.5 M) via syringe. Stir the mixture until all solids are dissolved.
-
Addition of Alkene and Base: Add n-butyl acrylate (1.2-1.5 equiv.) followed by triethylamine (2.0 equiv.) to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated heating block or oil bath set to 100-120 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-(alkenyl)-1-methyl-1H-imidazole product.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Heck coupling of this compound.
Heck Catalytic Cycle
Caption: Simplified catalytic cycle for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Bromo-1-methyl-1H-imidazole
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-Bromo-1-methyl-1H-imidazole. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to enhance your experimental success.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Issue: Low to No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is not degraded. Use fresh Pd(0) sources or pre-catalysts. Consider screening different catalysts such as Pd(PPh₃)₄, Pd(dppf)Cl₂, or modern Buchwald-type pre-catalysts (e.g., XPhos Pd G3).[1] |
| Inappropriate Ligand | The choice of ligand is critical. For electron-rich heteroaryl bromides, bulky and electron-rich phosphine (B1218219) ligands like XPhos or SPhos can be effective.[2] If using a pre-formed catalyst like Pd(PPh₃)₄, ensure its integrity. |
| Ineffective Base | The base is crucial for the transmetalation step. Screen a variety of bases. While K₂CO₃ or Na₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for this substrate. Ensure the base is finely powdered and anhydrous.[2] |
| Poor Solvent Choice | The solvent system must solubilize all components. Aprotic polar solvents like 1,4-dioxane, DMF, or THF, often with a small amount of water, are commonly used. For microwave-assisted reactions, DME with ethanol (B145695) can be effective.[3][4] |
| Low Reaction Temperature | Imidazole (B134444) substrates can be challenging and may require higher temperatures to overcome activation barriers. If conventional heating at 80-100°C is unsuccessful, consider microwave irradiation to safely reach higher temperatures (e.g., 120-150°C).[3][5] |
| Incomplete Conversion | The Suzuki coupling of 4-bromoimidazole is known to suffer from incomplete conversion, leading to low yields.[2] To address this, increase the reaction time, temperature, or consider a more active catalyst/ligand system. |
| Protodeboronation of Boronic Acid | Boronic acids can be unstable, especially at high temperatures and in the presence of water and base, leading to the formation of the corresponding arene. Use a slight excess (1.2-1.5 equivalents) of the boronic acid and consider using boronic esters (e.g., pinacol (B44631) esters) for increased stability. |
Issue: Formation of Side Products
| Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | This occurs when the boronic acid couples with itself. This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). |
| Debromination of Starting Material | The bromo-imidazole can be reduced to 1-methyl-1H-imidazole. This can be caused by impurities in the reagents or solvent, or by certain catalyst systems. Ensure high-purity reagents and solvents. If debromination persists, screen different catalysts and bases. |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound so challenging?
A1: The imidazole ring is electron-rich and can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This can lead to catalyst deactivation and incomplete conversion. The C-Br bond at the 4-position of the imidazole is also relatively strong compared to other aryl bromides, making oxidative addition more difficult. Studies have shown that the coupling of 4-bromoimidazole can result in low yields, around 31%, due to incomplete conversion of the starting material.[2]
Q2: What is the best catalyst to start with for this reaction?
A2: For initial screening, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reasonable starting point due to its commercial availability.[4][6] However, for challenging substrates like this, catalyst systems with bulky, electron-donating phosphine ligands such as XPhos or SPhos, often in the form of pre-catalysts, may offer superior performance.[2] PdCl₂(dppf) is another effective catalyst for coupling bromoimidazoles.
Q3: Can I use microwave heating to improve the yield?
A3: Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique to improve the yield and reduce reaction times for this coupling.[5][7] It allows for rapid and uniform heating to temperatures that might be difficult to achieve with a conventional oil bath, which can help overcome the activation energy for the oxidative addition step. A reported protocol for a similar substrate, 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole, successfully utilized microwave irradiation to achieve high yields.[3]
Q4: How do I properly degas my reaction mixture, and why is it important?
A4: Degassing is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote the unwanted homocoupling of the boronic acid. A common and effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Alternatively, the freeze-pump-thaw method (three cycles) can be used for more sensitive reactions.
Q5: My reaction is not going to completion. What should I try first?
A5: If you observe incomplete conversion of your this compound, the first parameters to adjust are temperature and time. Increase the temperature (a switch to microwave heating can be very effective) or prolong the reaction time. If these changes do not lead to a significant improvement, the next step should be to re-evaluate your catalyst, ligand, and base combination. A stronger base like K₃PO₄ or a more active catalyst system may be required.[2]
Optimization of Reaction Conditions
The following table summarizes various conditions that can be screened to optimize the Suzuki coupling of this compound. The yields are representative and based on studies of similar heteroaryl bromides.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 30-50 |
| Pd(PPh₃)₄ (10) | - | Na₂CO₃ (3) | DME/Ethanol | 150 (MW) | 0.25 | 70-90[3] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 24 | 60-85[2] |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 16 | 65-90 |
| XPhos Pd G3 (2) | - | K₃PO₄ (2) | 2-MeTHF | 80 | 18 | 75-95 |
Experimental Protocols
Representative Protocol: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a high-yielding procedure for a similar substrate, 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole.[3]
Materials:
-
This compound (1.0 mmol, 1 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
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Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (4 mL)
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Ethanol (1 mL)
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Microwave reaction vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and Na₂CO₃.
-
Add the DME and ethanol solvent mixture to the vial.
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Seal the vial with a cap.
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If possible, purge the vial with Argon or Nitrogen for 10-15 minutes.
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Add the Pd(PPh₃)₄ catalyst to the mixture under a positive pressure of inert gas.
-
Place the sealed vial into the cavity of a scientific microwave reactor.
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Irradiate the mixture at a constant temperature of 150°C for 15-30 minutes.
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After the reaction is complete, cool the vial to room temperature.
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Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-1-methyl-1H-imidazole.
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-1-methyl-1H-imidazole Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4-Bromo-1-methyl-1H-imidazole.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with this compound, focusing on common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Question 1: I am observing a significant amount of dehalogenated side product (1-methyl-1H-imidazole) in my Suzuki-Miyaura coupling reaction. How can I minimize this?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed couplings of bromo-N-heterocycles. The N-H group in unprotected haloimidazoles can contribute to this issue, though N-methylation already helps.[1][2] Here are several strategies to suppress the formation of 1-methyl-1H-imidazole:
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Ligand Selection: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands can promote the desired cross-coupling over reductive dehalogenation. Consider using ligands such as SPhos or XPhos, which have shown success in coupling reactions of unprotected azole halides.[1]
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Base Selection: Strong bases can sometimes favor dehalogenation. If you are using a strong base like sodium tert-butoxide, switching to a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be beneficial.[1] For anhydrous couplings using potassium phosphate (B84403) (K₃PO₄), the addition of a small amount of water can sometimes be advantageous.[1]
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Solvent Choice: Aprotic polar solvents like dioxane or DMF are common. However, experimenting with less polar solvents such as toluene (B28343) might reduce the extent of dehalogenation.
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Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway. Monitor the reaction progress carefully to ensure the desired coupling still proceeds at an acceptable rate.
Question 2: My Suzuki-Miyaura reaction is suffering from low yield due to the homocoupling of my boronic acid reagent. What are the causes and how can I prevent it?
Answer: Homocoupling of boronic acids to form symmetrical biaryls is a frequent side reaction that consumes your reagent and complicates purification.[3] The primary causes are:
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[3][4]
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Use of a Palladium(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ can react directly with the boronic acid, leading to homocoupling at the start of the reaction as the Pd(0) catalyst is generated.[3][4]
To minimize homocoupling:
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Thorough Degassing: It is crucial to rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes (sparging) or by using several freeze-pump-thaw cycles.[3]
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Catalyst Choice: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) salts.[4]
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Slow Addition: In some cases, slow addition of the boronic acid can help to maintain a low concentration of the reagent and disfavor the homocoupling side reaction.
Buchwald-Hartwig Amination
Question 3: I am attempting a Buchwald-Hartwig amination with an alkylamine and observing a significant amount of hydrodehalogenation of my starting material. What is the likely cause and solution?
Answer: The formation of the hydrodehalogenated arene (1-methyl-1H-imidazole) in this case is likely due to a side reaction known as β-hydride elimination.[5] This is particularly common when using alkylamines that possess hydrogen atoms on the carbon atom beta to the nitrogen.
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Mechanism of Side Reaction: After the palladium-amido complex is formed, instead of reductive elimination to give the desired product, the complex can undergo β-hydride elimination. This process transfers a hydrogen from the alkylamine to the palladium, which then reductively eliminates with the aryl group to form the dehalogenated side product and an imine.[5]
-
Troubleshooting:
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Ligand Choice: The use of bulky, electron-rich phosphine ligands can often favor the desired reductive elimination pathway over β-hydride elimination. Ligands like Xantphos or Josiphos have been shown to be effective in minimizing this side reaction.[1]
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Reaction Conditions: Optimizing the reaction temperature and time can also help. Sometimes, running the reaction at a lower temperature for a longer period can suppress the β-hydride elimination.
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Amine Structure: If possible, using an amine that lacks β-hydrogens will circumvent this issue entirely.
-
Question 4: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What are some general troubleshooting steps?
Answer: Several factors can lead to an incomplete Buchwald-Hartwig amination:
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Inactive Catalyst: Ensure your palladium precatalyst and ligand are of good quality and have been stored under an inert atmosphere. The active Pd(0) species can be sensitive to air and moisture.
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Inappropriate Base: The choice of base is critical and often substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used. The base must be strong enough to deprotonate the amine or the intermediate palladium complex.
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Solvent Purity: The reaction is sensitive to air and moisture. Using anhydrous, deoxygenated solvents is essential for reproducible results.
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Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. For N-heterocyclic substrates, bulky biarylphosphine ligands are generally preferred.
Heck Reaction
Question 5: What are the common side products in a Heck reaction with this compound?
Answer: While the Heck reaction is a powerful tool for C-C bond formation, several side products can arise:
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Isomerization of the Alkene: The double bond in the product can sometimes migrate, leading to a mixture of regioisomers. This is influenced by the reaction conditions and the stability of the possible alkene isomers.
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Dehalogenated Starting Material: As with other palladium-catalyzed reactions, dehalogenation of this compound to form 1-methyl-1H-imidazole can occur.
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Homocoupling of the Aryl Halide: Dimerization of this compound to form a bi-imidazole species can sometimes be observed, although this is generally less common than in Suzuki reactions.
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Reduction of the Alkene: In the presence of a hydride source, the alkene coupling partner can be reduced.
To control these side reactions, careful optimization of the catalyst, base, solvent, and temperature is necessary. The use of phosphine ligands can also influence the regioselectivity of the alkene insertion.
Quantitative Data Summary
The following tables summarize representative yields for cross-coupling reactions involving bromo-N-heterocycles, providing a baseline for expected outcomes and the impact of reaction conditions on side product formation.
Table 1: Suzuki-Miyaura Coupling - Yields and Byproducts
| Entry | Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of Coupled Product (%) | Dehalogenation (%) | Homocoupling (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-85 | 5-10 | <5 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 80-90 | <5 | <5 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 60-75 | 10-15 | 5-10 |
| 4 | Phenylboronic acid | Pd(OAc)₂ / XPhos | NaOtBu | Dioxane | 80 | 70-80 | 15-20 | <5 |
Data is representative and compiled from literature on similar bromo-N-heterocycle substrates. Actual yields may vary.
Table 2: Buchwald-Hartwig Amination - Yields and Byproducts
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of Aminated Product (%) | Dehalogenation (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 85-95 | <5 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 70-85 | 5-10 |
| 3 | n-Butylamine | Pd₂(dba)₃ / tBuXPhos | LHMDS | THF | 80 | 50-65 | 20-30 (due to β-hydride elimination) |
| 4 | Benzylamine | PdCl₂(Amphos) | K₃PO₄ | Dioxane | 100 | 75-85 | 5-15 |
Data is representative and compiled from literature on similar bromo-N-heterocycle substrates. Actual yields may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
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Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and the phosphine ligand (0.02-0.04 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (3x).
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Reagent Addition: Under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
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Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium (B1175870) chloride. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification: Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common side reactions.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Technical Support Center: Purification of 4-Bromo-1-methyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Bromo-1-methyl-1H-imidazole by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography purification of this compound.
Frequently Asked Questions
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of this compound, silica (B1680970) gel is the most commonly used stationary phase.[1][2][3] A standard silica gel with a mesh size of 60-120 or 230-400 is generally suitable for gravity and flash chromatography, respectively.[1][3] For compounds that may be sensitive to the acidic nature of standard silica gel, neutral silica gel is a viable alternative.[4]
Q2: Which eluent system is recommended for the column chromatography of this compound?
A2: A common starting point for the elution is a solvent system composed of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[1][5] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. A gradient elution, for instance, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexanes), can be effective for separating the desired compound from its impurities.
Q3: My compound is not moving from the baseline on the TLC plate with a hexane/ethyl acetate system. What should I do?
A3: If this compound or your target compound shows very low mobility (low Rf value) in a hexane/ethyl acetate system, you can increase the polarity of the mobile phase. Consider using a more polar solvent system, such as dichloromethane/methanol (B129727).[5] For basic compounds like imidazoles that may interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can help improve mobility and peak shape.[6]
Q4: I am observing co-elution of my product with an impurity. How can I improve the separation?
A4: To improve the separation of co-eluting compounds, you can try the following strategies:
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Optimize the Solvent System: Experiment with different solvent systems on a TLC plate to maximize the difference in Rf values between your product and the impurity. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate with hexanes) can alter the selectivity of the separation.
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Use a Gradient Elution: A shallow gradient of the eluent can help to better resolve compounds with close Rf values.[6]
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Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation, although this will also increase the elution time.
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Sample Loading: Ensure the sample is loaded onto the column in a narrow band. Dry loading the sample adsorbed onto a small amount of silica gel can often lead to better resolution than wet loading.[6]
Q5: The purified product yield is very low. What are the possible reasons?
A5: Low recovery of the product can be due to several factors:
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Irreversible Adsorption: The compound might be strongly and irreversibly binding to the silica gel. This can be mitigated by deactivating the silica gel with a small amount of triethylamine in the eluent system.[6]
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Product Instability: The compound may be degrading on the acidic silica gel. Using a neutral stationary phase like neutral silica gel or alumina (B75360) could be a solution.[4]
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Incomplete Elution: The polarity of the eluent may not have been high enough to elute the entire product from the column. After collecting the main fractions, flushing the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) can indicate if any product remained on the column.
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Improper Fraction Collection: The product may have eluted in a broader band than anticipated, leading to some fractions containing the product being discarded. It is crucial to monitor all fractions by TLC.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials and Equipment:
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Crude this compound
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Silica gel (230-400 mesh)
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Solvents: Hexanes, Ethyl Acetate (analytical grade)
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Glass chromatography column
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Flash chromatography system (optional, can be done manually)
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TLC plates (silica gel coated) and developing chamber
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UV lamp for visualization
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Collection tubes
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Rotary evaporator
2. Preparation:
-
TLC Analysis: Before setting up the column, determine the optimal eluent system using TLC. Test various ratios of hexanes and ethyl acetate. A good starting point is 20-30% ethyl acetate in hexanes. The ideal system should give the product an Rf value of approximately 0.2-0.3.
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Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
3. Column Packing:
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Insert a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
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Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing.
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Add another thin layer of sand on top of the packed silica gel.
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Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.
4. Sample Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin elution with the initial low-polarity eluent.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate). For example, you can use a step gradient as described in the table below.
5. Fraction Collection and Analysis:
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Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions.
6. Product Recovery:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
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Determine the yield and confirm the purity by appropriate analytical techniques (e.g., NMR, LC-MS).
Data Presentation
Table 1: Example of a Step-Gradient Elution Profile
| Step | Eluent Composition (Ethyl Acetate in Hexanes) | Column Volumes | Purpose |
| 1 | 5% | 2-3 | Elute non-polar impurities |
| 2 | 10% | 3-5 | Elute less polar impurities |
| 3 | 20-30% | As needed | Elute the target compound |
| 4 | 50% | 2-3 | Elute more polar impurities and flush |
Visualization
Troubleshooting Workflow for Column Chromatography Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
Preventing regioisomer formation in 4-Bromo-1-methyl-1H-imidazole synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-methyl-1H-imidazole. Our focus is on preventing the formation of the undesired 5-Bromo-1-methyl-1H-imidazole regioisomer.
Troubleshooting Guide: Direct Methylation of 4-Bromo-1H-imidazole
Direct methylation of 4-bromo-1H-imidazole is a common synthetic route, but it often leads to the formation of a mixture of 4-bromo and 5-bromo-1-methyl-1H-imidazole regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.
| Issue | Potential Cause | Recommended Solution |
| High percentage of 5-bromo-1-methyl-1H-imidazole formation. | The reaction conditions favor alkylation at the N-3 position of the imidazole (B134444) ring. Electronic and steric effects of the bromine atom influence the nucleophilicity of the nitrogen atoms. | Modify the reaction conditions to favor alkylation at the N-1 position. This can be influenced by the choice of base and solvent. For instance, different base-solvent systems can alter the regioselectivity. While specific quantitative data on isomer ratios for this exact reaction is not readily available in all literature, the general principle is that bulkier bases or solvents can sterically hinder attack at the more sterically accessible nitrogen. It is recommended to perform small-scale trial reactions with different bases (e.g., NaH, K2CO3, t-BuOK) and solvents (e.g., DMF, THF, CH3CN) to determine the optimal conditions for maximizing the yield of the desired 4-bromo isomer. |
| Difficult separation of 4-bromo and 5-bromo isomers. | The regioisomers often have very similar physical properties, making separation by standard column chromatography challenging. | Preparative Thin-Layer Chromatography (prep-TLC) has been reported as a method for separating these isomers, although it can be a significant challenge for larger quantities. An alternative and often more effective approach is to employ a regioselective synthetic strategy that avoids the formation of the isomer mixture altogether (see Experimental Protocols section). |
| Low overall yield of the desired 4-bromo isomer. | A combination of factors including incomplete reaction, formation of the undesired 5-bromo isomer, and difficulties in purification. | Optimize the reaction time and temperature by monitoring the reaction progress using TLC or LC-MS. To circumvent the issue of regioisomer formation and subsequent low yields of the desired product, a multi-step regioselective synthesis is highly recommended. |
Frequently Asked Questions (FAQs)
Q1: Why is a mixture of regioisomers formed during the methylation of 4-bromo-1H-imidazole?
A1: The formation of a regioisomeric mixture is due to the tautomeric nature of the 4-bromo-1H-imidazole ring. The proton on the nitrogen can reside on either of the two nitrogen atoms, leading to two different tautomers in equilibrium. When a base is used to deprotonate the imidazole, the resulting imidazolate anion has electron density distributed over both nitrogen atoms. The incoming methyl group can then attack either nitrogen, leading to the formation of both this compound and 5-bromo-1-methyl-1H-imidazole. The final ratio of these products is influenced by both the steric hindrance and the electronic environment around each nitrogen atom.
Q2: How can I distinguish between this compound and 5-bromo-1-methyl-1H-imidazole using ¹H NMR?
A2: The chemical shifts of the protons on the imidazole ring are different for the two isomers. While specific literature values can vary slightly based on the solvent and instrument, a general trend is observed. For 5-bromo-1-methyl-1H-imidazole, you would typically expect to see two singlets for the imidazole protons. In contrast, for this compound, you would also observe two singlets for the imidazole protons, but their chemical shifts will be different from those of the 5-bromo isomer. The exact chemical shifts should be confirmed by running a reference sample or by using 2D NMR techniques like NOESY, which can show a nuclear Overhauser effect between the N-methyl protons and the adjacent C5-proton in the 4-bromo isomer.
Q3: Is there a synthetic method that completely avoids the formation of the 5-bromo regioisomer?
A3: Yes, a regioselective synthesis is the most effective way to obtain pure this compound. A highly successful strategy involves starting with 1-methyl-1H-imidazole, followed by a controlled bromination to introduce bromine atoms at the 2, 4, and 5 positions to form 2,4,5-tribromo-1-methyl-1H-imidazole. Subsequently, a selective debromination reaction is performed to remove the bromine atoms at the 2 and 5 positions, yielding the desired this compound as the sole product.
Experimental Protocols
Regioselective Synthesis of this compound via Tribromination and Selective Debromination
This protocol is a multi-step synthesis designed to produce this compound with high regioselectivity, thereby avoiding the formation of the 5-bromo isomer.
Step 1: Synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-1H-imidazole (1.0 eq) in a suitable solvent such as chloroform (B151607) or dichloromethane.
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Bromination: Cool the solution in an ice bath (0 °C). Add a solution of bromine (3.0 eq) in the same solvent dropwise to the stirred solution of 1-methyl-1H-imidazole.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (B1220275) to neutralize any excess bromine. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4,5-tribromo-1-methyl-1H-imidazole.
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Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Step 2: Selective Debromination to this compound
Note: The selective removal of bromine atoms from the 2 and 5 positions while retaining the bromine at the 4 position is a critical step. The reaction conditions for this step need to be carefully controlled. The following is a general procedure that may require optimization.
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Reaction Setup: Dissolve the purified 2,4,5-tribromo-1-methyl-1H-imidazole (1.0 eq) in a suitable solvent system, such as a mixture of water and an alcohol (e.g., ethanol (B145695) or isopropanol).
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Reductive Debromination: Add a reducing agent such as sodium sulfite (B76179) (excess, e.g., 5-10 eq).
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction time will need to be optimized to achieve selective debromination.
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Work-up: After cooling, the product may precipitate. If so, it can be collected by filtration. Alternatively, the reaction mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude this compound should be purified by column chromatography on silica gel to yield the final product.
Data Presentation
Table 1: Comparison of Synthetic Strategies
| Synthetic Strategy | Starting Material | Key Steps | Advantages | Disadvantages |
| Direct Methylation | 4-Bromo-1H-imidazole | Single-step methylation | Fewer synthetic steps | Forms a mixture of regioisomers, leading to difficult purification and lower yield of the desired product. |
| Regioselective Synthesis | 1-Methyl-1H-imidazole | 1. Tribromination 2. Selective Debromination | High regioselectivity, yielding pure this compound. | Multi-step synthesis, requires careful control of reaction conditions for selective debromination. |
Visualization
Logical Workflow for Regioselective Synthesis
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Brominated Imidazoles
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving brominated imidazole (B134444) substrates. The following troubleshooting guides and FAQs address common issues related to catalyst deactivation and offer potential solutions.
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with a brominated imidazole is sluggish or stalls completely. What are the likely causes and how can I fix it?
A: Stalled or slow reactions are common when using N-heterocyclic substrates like brominated imidazoles due to catalyst inhibition or deactivation. The primary cause is often the coordination of the nitrogen atoms in the imidazole ring to the palladium center, forming inactive or less active catalyst species.[1] Unprotected N-H groups on imidazoles can also react with the base to form imidazolide (B1226674) anions, which can bind to the palladium and take it out of the catalytic cycle.[1]
Here are some troubleshooting steps:
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Increase Catalyst Loading: As a first step, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial catalyst inhibition and drive the reaction to completion.[1]
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Use Specialized Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), can promote the desired catalytic cycle over the formation of inactive complexes.[1] N-heterocyclic carbene (NHC) ligands (e.g., IMes) are also known to be effective in these challenging couplings.[1][2]
-
Protect the Imidazole N-H: While often the goal is to use unprotected imidazoles, N-protection (e.g., with MOM, SEM, or Bn groups) can prevent the formation of inhibitory imidazolide-palladium complexes.[1]
-
Elevate the Reaction Temperature: Higher temperatures (e.g., 100-120 °C) can sometimes provide the necessary energy to overcome the activation barrier for the desired coupling pathway and discourage catalyst deactivation.[1]
-
Add Fresh Catalyst: If the reaction has stalled, adding a fresh portion of the catalyst may help to restart the reaction, suggesting that the initial catalyst has been deactivated.[1]
Q2: I am observing significant amounts of side products, such as homocoupling of my boronic acid or debromination of my imidazole substrate. What is causing this and what can I do?
A: The formation of side products is often a competing process that becomes more significant when the desired cross-coupling reaction is slow due to catalyst deactivation.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of Pd(II) species and oxygen.
-
Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ may reduce the amount of Pd(II) that can lead to homocoupling.[1]
-
Ensure Anhydrous and Inert Conditions: Carefully dry all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) to minimize protodeboronation of the boronic acid and oxidation of the catalyst.[1]
-
Optimize Reaction Temperature: Running the reaction at the optimal temperature can favor the cross-coupling pathway over homocoupling.[1]
-
-
Debromination (Hydrodehalogenation): This can occur under certain conditions, especially with alkaline bases and high energy input.
-
Addition of Bromide Salts: The addition of a catalytic amount of a bromide salt, such as tetrabutylammonium (B224687) bromide (TBAB) or sodium bromide (NaBr), can sometimes suppress the dehalogenation side reaction.[3]
-
Q3: My choice of base seems to be critical, and I'm getting inconsistent results. How do I select the right base for my brominated imidazole coupling?
A: The base plays a crucial role in the catalytic cycle, but for imidazole substrates, an inappropriate base can lead to side reactions or catalyst deactivation.[1] A base that is too strong can deprotonate the imidazole N-H, leading to the formation of inhibitory palladium-imidazolide complexes.[1]
-
Screen a Variety of Bases: A systematic screening of bases is often necessary. Commonly used bases for these types of couplings include:
-
Potassium Carbonate (K₂CO₃): A common and often effective choice.
-
Cesium Carbonate (Cs₂CO₃): A stronger inorganic base that can be effective in difficult couplings.
-
Potassium Phosphate (K₃PO₄): Often used in conjunction with Buchwald ligands.[1]
-
-
Consider the pKa of Your Imidazole: The optimal base will depend on the specific pKa of your brominated imidazole substrate.[1]
-
Solvent Compatibility: The choice of base can be highly dependent on the solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of palladium catalyst deactivation by brominated imidazoles?
The primary mechanism of deactivation is the coordination of the lone pair of electrons on the pyridine-type nitrogen of the imidazole ring to the palladium metal center.[1] This forms a stable complex that can be catalytically inactive or significantly less active, effectively "poisoning" the catalyst.[4] If the imidazole has an unprotected N-H group, it can be deprotonated by the base to form an imidazolide anion, which can also bind strongly to the palladium, leading to off-cycle, inactive species.[1]
Q2: Can a deactivated palladium catalyst be reactivated?
In some cases, catalyst reactivation is possible, although preventing deactivation is generally a more effective strategy. For palladium catalysts that have been deactivated by reduction to Pd(0) nanoparticles, re-oxidation to the active Pd(II) state can sometimes restore activity.[5] One reported method involves treatment with benzoquinone (BQ), which is thought to re-oxidize the inactive Pd(0) to the active Pd(II) state.[5] For catalysts poisoned by nitrogen compounds, washing the separated spent catalyst with a solution of an alkali or alkaline earth metal salt (e.g., bicarbonates, carbonates, nitrates) has been shown to restore activity in some industrial processes.[6] However, the effectiveness of these methods can be highly substrate and system-dependent.
Q3: How do N-heterocyclic carbene (NHC) ligands help to prevent catalyst deactivation?
N-heterocyclic carbene (NHC) ligands are strong sigma-donors that form very stable bonds with the palladium center. This strong coordination can have several beneficial effects:
-
Stabilization of the Active Species: The robust Pd-NHC bond can prevent the aggregation of palladium into inactive nanoparticles.[2]
-
Electronic Modification: NHC ligands can act as electronic modifiers of the palladium center, enhancing its catalytic activity and selectivity.[7]
-
Steric Shielding: The steric bulk of many NHC ligands can create a congested yet flexible catalytic pocket that favors the desired reductive elimination step and disfavors the binding of inhibitory species.[8]
Q4: Are there any analytical techniques to confirm catalyst deactivation?
Yes, several surface-sensitive and microscopic techniques can be used to investigate the state of the palladium catalyst:
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the oxidation state of the palladium on a supported catalyst, helping to distinguish between the active Pd(II) and potentially less active Pd(0) states.[9]
-
Transmission Electron Microscopy (TEM): Can visualize the morphology of the catalyst, revealing the formation and aggregation of palladium nanoparticles, which is a common deactivation pathway.[9][10]
-
X-ray Absorption Spectroscopy (XAS): An in-situ technique that can provide detailed information about changes in the palladium oxidation state and coordination environment during the reaction, offering direct evidence of deactivation pathways.[10][11]
Data Summary
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 4-Bromo-1H-imidazole
| Ligand | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | 80 | 24 | <10 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | 100 | 18 | 45 |
| XPhos | XPhos Pd G2 | K₃PO₄ | 100 | 12 | 85 |
| SPhos | SPhos Pd G2 | K₃PO₄ | 100 | 12 | 92 |
| tBuBrettPhos | tBuBrettPhos Pd G3 | K₂CO₃ | 80 | 6 | 95[12] |
This table is a representative summary based on typical outcomes reported in the literature for challenging imidazole couplings and is intended for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Brominated Imidazole using a Buchwald Ligand
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the brominated imidazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2-3 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Catalyst Reactivation Attempt using Benzoquinone (BQ)
This protocol is adapted from procedures for reactivating Pd(II) catalysts that have been reduced to Pd(0).[5]
-
Isolate the Deactivated Catalyst: If using a heterogeneous catalyst, filter the catalyst from the reaction mixture and wash it with a suitable solvent to remove any adsorbed organic material.
-
Re-oxidation Slurry: Suspend the isolated catalyst in a fresh solvent (e.g., dioxane).
-
Add Oxidant: Add benzoquinone (BQ) (1.0-2.0 equiv relative to the palladium) to the catalyst slurry.
-
Stir: Stir the mixture at room temperature or with gentle heating for 1-2 hours. A color change may be observed.
-
Wash: Filter the catalyst again and wash thoroughly with the solvent to remove any remaining BQ and byproducts.
-
Dry and Reuse: Dry the reactivated catalyst under vacuum before reusing it in a subsequent reaction.
Visualizations
Caption: A decision tree for troubleshooting a failing palladium-catalyzed coupling with a brominated imidazole.
Caption: The desired catalytic cycle versus the catalyst deactivation pathway caused by imidazole coordination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS (Journal Article) | OSTI.GOV [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
Improving the scalability of 4-Bromo-1-methyl-1H-imidazole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalability of 4-Bromo-1-methyl-1H-imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 1-methyl-1H-imidazole, which undergoes direct bromination, or 4-bromo-1H-imidazole, which is subsequently methylated. An alternative scalable approach involves the synthesis of a di- or tri-brominated intermediate followed by selective debromination.
Q2: What are the typical brominating agents used in this synthesis?
A2: The most common brominating agents are molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of reagent can influence the regioselectivity and the formation of byproducts.[1][2][3]
Q3: What are the major challenges in scaling up the synthesis of this compound?
A3: Key challenges include controlling the regioselectivity of the bromination to favor the desired 4-bromo isomer, preventing over-bromination which leads to di- and tri-brominated impurities, and developing efficient purification methods to isolate the target compound with high purity. The formation of regioisomers and modest yields are common hurdles in large-scale production.[4]
Q4: How can I minimize the formation of regioisomers?
A4: The formation of regioisomers, such as 5-bromo-1-methyl-1H-imidazole, is a known issue.[5] One effective strategy to circumvent this is to start with a symmetrically substituted precursor where the desired position for bromination is favored. For a related compound, 4-bromo-1,2-dimethyl-1H-imidazole, starting with 1,2-dimethyl-1H-imidazole avoids the issue of regioisomer formation that occurs when methylating 5-bromo-2-methyl-1H-imidazole.[1][5] Careful control of reaction conditions such as temperature and the choice of brominating agent can also influence regioselectivity.
Q5: What are the safety precautions for handling the reagents involved?
A5: Bromine is a highly corrosive, toxic, and volatile liquid that should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[4][6][7] N-bromosuccinimide (NBS) is harmful if swallowed and causes severe skin burns and eye damage.[5][6][8] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase the reaction time or temperature if the starting material is still present.- Ensure the reagents are of high purity and free of moisture. |
| Formation of Byproducts | - Optimize the stoichiometry of the brominating agent to minimize over-bromination.- Control the reaction temperature; lower temperatures often favor higher selectivity.- Consider a different brominating agent (e.g., NBS instead of Br₂) which can be milder and more selective.[3] |
| Product Loss During Workup | - Ensure proper pH adjustment during extraction to minimize the solubility of the product in the aqueous phase.- Use an appropriate solvent system for extraction to ensure efficient partitioning of the product.- Minimize transfers and handle the product carefully to avoid physical loss. |
| Suboptimal Reaction Conditions | - Perform small-scale optimization experiments to determine the ideal solvent, temperature, and reaction time for your specific setup. |
Problem 2: Presence of Multiple Spots on TLC (Impure Product)
| Possible Cause | Suggested Solution |
| Over-bromination | - This is a common issue, leading to the formation of 2,4-dibromo-, 4,5-dibromo-, and 2,4,5-tribromo-1-methyl-1H-imidazole.[9][10][11][12][13]- Use a stoichiometric amount or a slight excess of the brominating agent.- Add the brominating agent slowly and maintain a low reaction temperature to control the reaction rate. |
| Formation of Regioisomers | - As discussed in the FAQs, this can be addressed by choosing a different starting material or optimizing reaction conditions to favor the formation of the 4-bromo isomer. |
| Incomplete Debromination | - If using a debromination step from a poly-brominated intermediate, ensure the reaction goes to completion by monitoring via TLC/HPLC.- Adjust the amount of the debrominating agent (e.g., sodium sulfite) or the reaction time as needed. |
| Residual Starting Material | - Ensure the reaction has gone to completion before workup. If not, consider extending the reaction time or adjusting the temperature. |
| Degradation of Product | - Imidazole rings can be sensitive to harsh conditions. Avoid unnecessarily high temperatures or prolonged exposure to strong acids or bases. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Impurities | - Utilize column chromatography with a carefully selected solvent gradient to achieve separation.- Consider recrystallization from a suitable solvent system to purify the product.- Derivatization of the impurity to a more easily separable compound can be an option in some cases. |
| Product is an Oil | - If the product is an oil, purification by column chromatography is the most common method.- Kugelrohr distillation under high vacuum can be effective for thermally stable oils. |
| Co-elution during Chromatography | - Experiment with different solvent systems (e.g., ethyl acetate (B1210297)/hexanes, dichloromethane/methanol) to find the optimal conditions for separation.- Consider using a different stationary phase for chromatography (e.g., alumina (B75360) instead of silica (B1680970) gel). |
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound and Related Compounds
| Starting Material | Brominating Agent | Solvent | Key Conditions | Product | Yield | Purity | Reference |
| 1-methyl-1H-imidazole | Br₂ | Acetic Acid | Room temperature, 2.5 h | 2,4,5-tribromo-1-methyl-1H-imidazole | 29% | - | [14] |
| 2,4,5-tribromo-1-methyl-1H-imidazole | Sodium Sulfite (B76179) | Water/Acetic Acid | 130 °C, 60 h | This compound | ~62% | Crude | [14] |
| 1-methyl-1H-imidazole-2-carbaldehyde | NBS | DMF | Room temperature, 6 days | This compound-2-carbaldehyde | 40% | - | ChemicalBook |
| 1,2-dimethyl-1H-imidazole | NBS | DMF | 0 °C to rt, 12 h | 4,5-dibromo-1,2-dimethyl-1H-imidazole | 80% | - | [1] |
| 4,5-dibromo-1,2-dimethyl-1H-imidazole | iPrMgCl | THF | -25 °C, 1 h | 4-bromo-1,2-dimethyl-1H-imidazole | 92% | >98% | [1] |
Experimental Protocols
Protocol 1: Synthesis via Bromination and Selective Debromination
This protocol is adapted from the synthesis of related brominated imidazoles and involves a two-step process.
Step 1: Synthesis of 2,4,5-tribromo-1-methyl-1H-imidazole [14]
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Dissolve 1-methyl-1H-imidazole (1.64 g, 19.97 mmol) and sodium acetate (25 g, 300 mmol) in acetic acid (180 mL).
-
At room temperature, add a solution of bromine (9.6 g, 60.07 mmol) in acetic acid dropwise.
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Stir the reaction mixture at room temperature for 2.5 hours.
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Remove the acetic acid by vacuum distillation.
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Suspend the residue in water (500 mL) and stir for 10 minutes.
-
Collect the precipitate by filtration, wash with water, and dry under high vacuum to yield 2,4,5-tribromo-1-methyl-1H-imidazole.
Step 2: Synthesis of this compound [14]
-
Suspend 2,4,5-tribromo-1-methyl-1H-imidazole (1.82 g, 5.71 mmol) in a 3:1 mixture of water and acetic acid (15 mL).
-
Add sodium sulfite (an equimolar amount to one bromine atom to be removed).
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Heat the mixture in a sealed container at 130 °C for 60 hours.
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Cool the reaction mixture to room temperature and adjust the pH to 9-10 with a 2N sodium hydroxide (B78521) solution.
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Extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers, dry over magnesium sulfate, filter, and concentrate to obtain crude this compound.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Scalable Synthesis of a Related Compound (4-bromo-1,2-dimethyl-1H-imidazole)
This protocol highlights a scalable method that avoids regioisomer issues.[1]
Step 1: Dibromination of 1,2-dimethyl-1H-imidazole
-
Dissolve 1,2-dimethyl-1H-imidazole in DMF.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Perform an aqueous workup to isolate the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole.
Step 2: Selective Monodebromination
-
Dissolve the 4,5-dibromo-1,2-dimethyl-1H-imidazole in anhydrous THF.
-
Cool the solution to -25 °C.
-
Slowly add a solution of isopropyl magnesium chloride (iPrMgCl) in THF.
-
Stir the reaction at -25 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 4-bromo-1,2-dimethyl-1H-imidazole.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for common issues in the synthesis.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. lobachemie.com [lobachemie.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 10. 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE | 1003-91-4 [chemicalbook.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. 2,5-Dibromo-1-methyl-1H-imidazole 96 53857-59-3 [sigmaaldrich.com]
- 13. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 14. This compound | 25676-75-9 [chemicalbook.com]
Removal of unreacted starting material from 4-Bromo-1-methyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting material from 4-Bromo-1-methyl-1H-imidazole. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Incomplete removal of 1-methyl-1H-imidazole after aqueous workup.
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Possible Cause: The unreacted 1-methyl-1H-imidazole starting material is basic and can be removed by an acidic wash. An insufficient amount of acid or inadequate mixing may lead to incomplete removal.
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Recommended Solution: Perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1 M HCl). Ensure vigorous mixing of the organic and aqueous layers to facilitate the partitioning of the protonated 1-methyl-1H-imidazole into the aqueous phase. Repeat the extraction at least twice to ensure complete removal.
Issue 2: Co-elution of this compound and 1-methyl-1H-imidazole during column chromatography.
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Possible Cause: The polarity of the chosen eluent system may not be optimal for separating the slightly more polar this compound from the starting material.
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Recommended Solution:
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Optimize the Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration.
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Employ Gradient Elution: A gradient elution, where the polarity of the mobile phase is increased over time, is often more effective than an isocratic elution for separating compounds with similar polarities.
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Add a Basic Modifier: To minimize peak tailing, which is common for basic compounds like imidazoles on silica (B1680970) gel, add a small amount of a tertiary amine such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (e.g., 0.1-1%) to the eluent.
-
Issue 3: The purified product appears as an oil, making handling and crystallization difficult.
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Possible Cause: this compound is a liquid at room temperature.[1]
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Recommended Solution: The product is expected to be a liquid. If a solid form is required for subsequent steps or for characterization, consider forming a salt. This can be attempted by dissolving the purified liquid in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a strong acid (e.g., HCl in ether, p-toluenesulfonic acid). The resulting salt may precipitate as a solid that can be collected by filtration.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing the unreacted 1-methyl-1H-imidazole?
A1: Acid-base extraction is a highly effective and straightforward method. By washing the crude organic solution with a dilute acid, the basic 1-methyl-1H-imidazole is protonated and drawn into the aqueous layer, while the less basic this compound remains in the organic phase.
Q2: Can I use recrystallization to purify this compound?
A2: Direct recrystallization of this compound is not feasible as it is a liquid at room temperature.[1] However, if you successfully form a stable, solid salt of the compound, recrystallization of the salt from a suitable solvent system could be a viable purification strategy.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common and rapid method. Spot the collected fractions on a TLC plate and elute with the same or a slightly more polar solvent system than the one used for the column. Visualize the spots under UV light or by using an appropriate stain (e.g., iodine vapor). Combine the fractions that show a single spot corresponding to the product.
Q4: My column chromatography separation is still poor, even with a gradient. What else can I try?
A4:
-
Check Column Packing: Ensure your column is packed uniformly to avoid channeling.
-
Sample Loading: Load your crude product in a minimal amount of solvent to ensure a narrow starting band.
-
Stationary Phase: While silica gel is standard, for particularly difficult separations, you could consider using a different stationary phase like alumina.
-
Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase chromatography, which separates compounds based on hydrophobicity, could be an alternative.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of 1-methyl-1H-imidazole
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Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous HCl.
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Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase, and the lower layer will be the aqueous phase (this may vary depending on the solvent density).
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-5) two more times to ensure complete removal of the starting material.
-
Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine (saturated aqueous NaCl) to remove excess water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Flash Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate with 0.1% triethylamine).
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Column Packing: Pack a glass column with the silica gel slurry, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product from the extraction in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the initial solvent system.
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Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., from 2% to 20% over several column volumes).
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Fraction Collection: Collect fractions in separate test tubes.
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Purity Analysis: Analyze the fractions by TLC.
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Product Isolation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound | ||
| Physical State | Liquid | [1] |
| Density | 1.614 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.545 | [1] |
| 1-methyl-1H-imidazole | ||
| Solubility in Water | Very soluble | |
| Boiling Point | 198 °C |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Minimizing homocoupling byproducts in Suzuki reactions of 4-Bromo-1-methyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling byproducts during the Suzuki-Miyaura cross-coupling of 4-Bromo-1-methyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki reaction of this compound, and why is it a problem?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct. In the case of your reaction, this would be the coupling of two molecules of your boronic acid partner. This is problematic as it consumes the boronic acid, reduces the yield of your desired substituted 1-methyl-1H-imidazole product, and complicates the purification process due to the potential for similar physical properties between the byproduct and the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.[1]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly an issue at the beginning of the reaction.
Q3: How can I effectively remove dissolved oxygen from my reaction mixture?
A3: Rigorous degassing of the reaction solvent and the reaction mixture is critical. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.
Q4: Can the choice of catalyst, ligand, and base influence the extent of homocoupling?
A4: Absolutely. The selection of the catalyst system and base is crucial for minimizing homocoupling.
-
Catalyst: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it does not require an initial reduction step that can contribute to homocoupling. If a Pd(II) source is used, the choice of ligand is critical to facilitate rapid reduction to Pd(0) and promote the desired cross-coupling catalytic cycle.
-
Ligand: Bulky, electron-rich phosphine (B1218219) ligands can stabilize the Pd(0) center and promote the oxidative addition step with the aryl bromide, which can outcompete the homocoupling pathway.[2] For heteroaryl substrates, ligands like SPhos have shown advantages.
-
Base: The base activates the boronic acid for transmetalation.[3][4] A base that is too strong or used in high concentration can sometimes promote side reactions. For base-sensitive substrates, milder bases like K₂CO₃ or K₃PO₄ are often preferred.[5] The solubility of the base is also a factor; a partially soluble base may provide a slow, steady concentration of the activated boronate, which can be beneficial.
Troubleshooting Guides
Issue 1: Low yield of the desired product and significant homocoupling byproduct observed.
This is the most common issue. The following troubleshooting workflow can help identify and resolve the root cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield and high homocoupling.
Detailed Troubleshooting Steps:
-
Degassing Procedure:
-
Question: Was the solvent and the final reaction mixture thoroughly degassed?
-
Recommendation: Implement a more rigorous degassing protocol. Use a subsurface sparge with argon or nitrogen for at least 30 minutes. For very sensitive reactions, consider the freeze-pump-thaw method.
-
-
Palladium Source:
-
Question: Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)?
-
Recommendation: Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If you must use a Pd(II) source, ensure your ligand promotes efficient in-situ reduction to Pd(0).
-
-
Ligand Choice:
-
Question: Is your ligand appropriate for a heteroaryl bromide?
-
Recommendation: For electron-rich heteroaryl bromides like this compound, bulky and electron-rich phosphine ligands are often beneficial. Consider screening ligands such as SPhos, XPhos, or P(t-Bu)₃.
-
-
Base and Solvent System:
-
Question: Is your base too strong or poorly soluble? Is your solvent appropriate?
-
Recommendation: If using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered for better reactivity. A mixed solvent system (e.g., dioxane/water, toluene/water) can improve the solubility of all components.
-
-
Boronic Acid Quality:
-
Question: Is your boronic acid old or potentially impure?
-
Recommendation: Boronic acids can degrade over time, leading to lower reactivity and increased side reactions. Use freshly purchased or recrystallized boronic acid.
-
-
Temperature and Reaction Time:
-
Question: Could the reaction temperature be too high or the reaction time too long?
-
Recommendation: Excessive heat can lead to catalyst decomposition and increased side reactions. Try lowering the reaction temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.
-
Data Presentation
The following table provides illustrative data on how different reaction parameters can influence the ratio of the desired product to the homocoupling byproduct in a Suzuki-Miyaura reaction of a generic heteroaryl bromide. Note: This data is for illustrative purposes to demonstrate trends and is not experimental data for this compound.
Table 1: Illustrative Influence of Reaction Parameters on Product Distribution
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Atmosphere | Approx. Product:Homocoupling Ratio |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | Air | 60:40 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | Nitrogen | 85:15 |
| 3 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | Nitrogen | 95:5 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | Nitrogen | >98:2 |
| 5 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOH | Dioxane/H₂O | 100 | Nitrogen | 70:30 |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid, designed to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
1,4-Dioxane (B91453) (anhydrous, degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and finely powdered potassium carbonate.
-
Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture) via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Signaling Pathway Diagram
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction and the competing homocoupling pathway.
Caption: The catalytic cycle for Suzuki coupling and the competing homocoupling pathway.
References
Technical Support Center: N-Methylation of 4-Bromoimidazole
Welcome to the technical support center for the N-methylation of 4-bromoimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during this specific synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) directly address potential issues in your experimental work.
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-methylation of 4-bromoimidazole.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | 1. Incomplete Deprotonation: The imidazole (B134444) nitrogen is not sufficiently nucleophilic without deprotonation. 2. Poorly Reactive Methylating Agent: The chosen methylating agent may not be reactive enough under the applied conditions. 3. Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. 4. Decomposition of Reagents: The starting material or reagents may be unstable under the reaction conditions. | 1. Choice of Base: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation. For milder conditions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can be effective.[1] 2. Select a More Reactive Methylating Agent: The reactivity of methylating agents follows the general trend: methyl triflate > methyl iodide > dimethyl sulfate (B86663) > methyl bromide.[1] 3. Increase Reaction Temperature: Gently heat the reaction mixture. Monitor for potential side reactions or decomposition. 4. Ensure Anhydrous Conditions and Fresh Reagents: Use freshly distilled solvents and new bottles of reagents, especially for moisture-sensitive compounds like NaH. |
| Formation of a Mixture of Regioisomers | 1. Tautomerization of 4-Bromoimidazole: 4-bromoimidazole exists in tautomeric forms, presenting two nitrogen atoms for methylation (N1 and N3), leading to 1-methyl-4-bromoimidazole and 1-methyl-5-bromoimidazole.[2] 2. Steric and Electronic Effects: The position of the bromo substituent influences the electron density and steric hindrance at each nitrogen, affecting the site of methylation.[3] | 1. Optimize Reaction Conditions: The ratio of regioisomers can be influenced by the choice of solvent, base, and temperature. Systematic screening of these parameters is recommended. 2. Bulky Protecting Groups: While more complex, introduction of a bulky protecting group at one of the nitrogens can direct methylation to the other, followed by deprotection. 3. Chromatographic Separation: In many cases, the formation of isomers is unavoidable, and purification by column chromatography or preparative TLC is necessary.[4] |
| Formation of a Quaternary Imidazolium Salt | 1. Over-methylation: The N-methylated product can undergo a second methylation, especially with an excess of the methylating agent. 2. High Reactivity of the Methylating Agent: Highly reactive methylating agents are more prone to causing di-alkylation. | 1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the methylating agent.[5] 2. Slow Addition: Add the methylating agent dropwise to the reaction mixture to maintain a low concentration. 3. Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1] |
| Difficult Purification of the Product | 1. Similar Polarity of Isomers: The regioisomers of N-methylated 4-bromoimidazole often have very similar polarities, making them difficult to separate by column chromatography.[2] 2. Presence of Unreacted Starting Material: If the reaction does not go to completion, separating the product from the more polar starting material can be challenging. | 1. Optimize Chromatography Conditions: Use a shallow solvent gradient and consider different solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297), dichloromethane/methanol). High-performance liquid chromatography (HPLC) may be necessary for baseline separation. 2. Acid-Base Extraction: The basicity of the imidazole ring can be exploited. The unreacted 4-bromoimidazole can be removed by washing the organic extract with a dilute acid solution. The N-methylated products are generally less basic. |
Data on N-Methylation of a Substituted Bromoimidazole
| Starting Material | Methylating Agent | Base/Solvent | Product(s) | Yield of desired isomer | Purification Method | Reference |
| 5-bromo-2-methyl-1H-imidazole | Not specified | Not specified | 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole | 23% | Preparative-TLC | [4] |
This example illustrates that the N-methylation of a bromo-substituted imidazole can lead to a mixture of regioisomers, with the desired product being obtained in a low yield after a challenging purification.[4]
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the N-methylation of 4-bromoimidazole?
A1: The primary challenge is controlling the regioselectivity. Because 4-bromoimidazole is an unsymmetrical molecule, methylation can occur on either of the two nitrogen atoms, leading to a mixture of 1,4- and 1,5-isomers, which are often difficult to separate.[2][3]
Q2: Which methylating agent is best for this reaction?
A2: Methyl iodide (MeI) and dimethyl sulfate (DMS) are commonly used. MeI is generally more reactive. The choice may depend on the specific reaction conditions and the desired reactivity.
Q3: What role does the base play in this reaction?
A3: The base is crucial for deprotonating the imidazole ring, which significantly increases its nucleophilicity and facilitates the reaction with the methylating agent. Strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can also be effective, often with milder reaction conditions.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The N-methylated product will be less polar than the starting 4-bromoimidazole. A developing system such as ethyl acetate/hexane or dichloromethane/methanol can be used. Staining with potassium permanganate (B83412) or iodine may be necessary for visualization.
Q5: Is it possible to achieve selective methylation on one nitrogen over the other?
A5: Achieving high regioselectivity is difficult but can be influenced by several factors. Steric hindrance can direct the methyl group to the less hindered nitrogen.[3] The electronic effect of the bromine atom also plays a role. In some cases, using specific catalysts or biocatalytic methods with engineered enzymes can provide high regioselectivity.[6]
Experimental Protocols
Protocol 1: General Procedure for N-methylation of 4-Bromoimidazole using Methyl Iodide and Potassium Carbonate
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoimidazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Addition of Methylating Agent: Stir the suspension at room temperature for 15-30 minutes. Then, add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to separate the regioisomers.
Protocol 2: General Procedure for N-methylation of 4-Bromoimidazole using Methyl Iodide and Sodium Hydride
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane. Add anhydrous tetrahydrofuran (B95107) (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-bromoimidazole (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Work-up and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Experimental Workflow
Caption: A general experimental workflow for the N-methylation of 4-bromoimidazole.
References
Recrystallization techniques for purifying 4-Bromo-1-methyl-1H-imidazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4-bromo-1-methyl-1H-imidazole derivatives. These resources are intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Encountering issues during recrystallization is a common challenge. This guide addresses specific problems you may face while purifying this compound derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound will not dissolve | - Insufficient solvent.- Incorrect solvent choice. | - Add more solvent in small increments.- Ensure the solvent is heated to its boiling point.- Try a different solvent or a solvent mixture. For imidazole (B134444) derivatives, consider polar solvents like ethanol (B145695) or solvent mixtures such as chloroform/hexane.[1] |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated.[2] | - Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[2][3]- Scratch the inside of the flask with a glass rod to create nucleation sites.[2][4]- Add a seed crystal of the pure compound to induce crystallization.[2][5]- If crystals still do not form, you may need to recover the crude product by removing the solvent via rotary evaporation and attempt the recrystallization again with a different solvent system.[2] |
| "Oiling out" occurs (product separates as a liquid) | - The melting point of the compound is below the boiling point of the solvent.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]- Consider using a solvent with a lower boiling point.- If impurities are the issue, a preliminary purification step (e.g., a quick filtration through a plug of silica) may be necessary before recrystallization. |
| Crystals form too quickly | - The solution is too concentrated.- The cooling process is too rapid. | - Rapid crystal formation can trap impurities.[3][6] Reheat the solution and add a small amount of extra solvent to ensure a slower, more controlled crystallization process.[3]- Allow the solution to cool to room temperature on a benchtop before moving it to an ice bath.[6] |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization during hot filtration. | - Reduce the amount of solvent used in future attempts. You can test the mother liquor for remaining product by evaporating a small sample.- To prevent premature crystallization, use a heated funnel and pre-warm the receiving flask during hot filtration. Also, use a slight excess of hot solvent. |
Frequently Asked Questions (FAQs)
1. What is the first step in developing a recrystallization protocol for a new this compound derivative?
The initial and most critical step is solvent selection.[5] The ideal solvent should dissolve the compound poorly at room temperature but have high solubility at elevated temperatures.[5][7] Small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water, as well as binary mixtures) are recommended to identify a suitable system.
2. How do I choose an appropriate solvent system?
A general rule of thumb is "like dissolves like." Since this compound derivatives have a polar imidazole core, polar solvents are often a good starting point. However, the overall polarity will depend on other substituents. Experiment with a range of solvents of varying polarities. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. Common mixtures include ethanol/water, acetone/water, and ethyl acetate/heptane.[8]
3. What is the general experimental protocol for recrystallization?
The following is a general procedure that can be adapted for your specific derivative:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[4][7]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[4]
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.
4. How can I improve the purity of my recrystallized product?
For optimal purity, ensure a slow rate of cooling to allow for the formation of a well-ordered crystal lattice that excludes impurities.[6] If the initial recrystallization does not yield a product of sufficient purity, a second recrystallization may be necessary.
5. What should I do if my compound is a salt?
For compounds with acidic or basic functional groups, recrystallizing the salt form can be an effective purification strategy. For instance, an amine-containing derivative can be protonated with an acid like HCl and the resulting hydrochloride salt can be recrystallized.[9]
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for recrystallization and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for the recrystallization of this compound derivatives.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-1-methyl-1H-imidazole and 4-Iodo-1-methyl-1H-imidazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design and development. Among these, the imidazole (B134444) core is a privileged structure due to its prevalence in biologically active molecules. The strategic introduction of substituents onto the imidazole ring via cross-coupling reactions is a powerful tool for generating molecular diversity and fine-tuning physicochemical and pharmacological properties. This guide provides an objective comparison of the reactivity of two key building blocks, 4-Bromo-1-methyl-1H-imidazole and 4-Iodo-1-methyl-1H-imidazole , in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
The choice of the halogen atom on the imidazole ring significantly influences the substrate's reactivity, primarily due to the differing carbon-halogen bond strengths. The Carbon-Iodine (C-I) bond is inherently weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This fundamental difference dictates that 4-iodo-1-methyl-1H-imidazole is generally more reactive than its bromo-counterpart in the oxidative addition step of the catalytic cycle, which is often rate-determining.[1] This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the iodo-substituted imidazole.[1]
This guide summarizes available quantitative data, provides detailed experimental protocols, and includes visualizations of experimental workflows to aid researchers in selecting the optimal reagent for their synthetic needs.
Quantitative Data Summary
The following tables present a compilation of quantitative data from the literature for cross-coupling reactions involving 4-bromo- and 4-iodo-1-methyl-1H-imidazoles or closely related derivatives. It is important to note that direct, side-by-side comparative studies under identical conditions are limited. Therefore, the data provided should be interpreted as a representative illustration of the reactivity trends.
Table 1: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1H-imidazole* | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 150 (MW) | 0.17 | 94 | [2] |
| 4-Bromo-1,2-dimethyl-1H-imidazole | 4-Fluorophenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 60 | [3] |
*Data for the N-H analog; N-methylation is not expected to drastically alter the general reactivity trend.
Table 2: Heck Reaction
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1H-imidazole | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 85 | [2] |
| 4-Iodo-1H-imidazole | Styrene | Pd/C | NaOAc | NMP | 120 | 24 | 78 | [2] |
Table 3: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Iodo-1-methyl-1H-imidazole* | 3,5-Dimethoxyphenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 12 | 92 | [4] |
Table 4: Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-imidazole* | Aniline | Pd precatalyst / L4 | LHMDS | THF | rt | 12 | 87 | [5] |
*Data for the N-H analog. The high yield suggests that 4-bromo-imidazoles are viable substrates for C-N coupling, although the iodo-counterpart would be expected to react faster or under milder conditions.
Experimental Protocols & Workflows
The following are generalized experimental protocols for the four major cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of carbon-carbon bonds between the imidazole core and various aryl or vinyl boronic acids.
Experimental Protocol:
-
To a microwave vial, add 4-halo-1-methyl-1H-imidazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).
-
Seal the vial and add an anhydrous solvent such as 1,2-dimethoxyethane (B42094) (DME) or dioxane (5 mL).
-
Heat the reaction mixture with stirring. For 4-iodo-1-methyl-1H-imidazole, microwave irradiation at 150 °C for 10-15 minutes is often effective.[2] For this compound, longer reaction times or higher temperatures may be necessary.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between the haloimidazole and an alkene, leading to substituted vinylimidazoles.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add 4-halo-1-methyl-1H-imidazole (1.0 equiv.), a palladium catalyst such as palladium(II) acetate (B1210297) (2-5 mol%), and an anhydrous solvent like DMF or acetonitrile.
-
Add the alkene (1.2-1.5 equiv.) followed by a base, typically a tertiary amine like triethylamine (B128534) (1.5-2.0 equiv.).
-
Heat the reaction mixture with stirring to 80-120 °C.[2] The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
This reaction forms a carbon-carbon bond between the haloimidazole and a terminal alkyne, yielding alkynyl-substituted imidazoles.
Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere, add 4-halo-1-methyl-1H-imidazole (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst such as copper(I) iodide (1-5 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove inorganic salts, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of 4-amino-1-methyl-1H-imidazole derivatives.
Experimental Protocol:
-
In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., a Pd-PEPPSI complex, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., BrettPhos, 1-2 mol%), 4-halo-1-methyl-1H-imidazole (1.0 mmol), and a strong base (e.g., LHMDS or NaOtBu, 2.2 equiv.).[5]
-
Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) and an anhydrous solvent (e.g., THF or toluene, 5 mL) under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to 80-110 °C for 12-24 hours.
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Suzuki and Stille Coupling for the Functionalization of 4-Bromo-1-methyl-1H-imidazole
For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The imidazole (B134444) moiety, in particular, is a privileged structure in medicinal chemistry, and the introduction of diverse substituents via cross-coupling reactions is a common strategy. Among the plethora of available methods, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely utilized palladium-catalyzed reactions for the formation of carbon-carbon bonds.
This guide provides a comparative study of the Suzuki and Stille couplings for the specific application of functionalizing 4-Bromo-1-methyl-1H-imidazole. While a direct head-to-head comparison for this exact substrate is not extensively documented in peer-reviewed literature, this analysis extrapolates from data on similar heterocyclic systems to provide a useful guide for reaction planning and optimization.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronate esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Generally low toxicity | High toxicity of organotin reagents and byproducts |
| Byproduct Removal | Boron-containing byproducts are often water-soluble and easily removed. | Tin byproducts can be difficult to remove and may require specific workup procedures (e.g., KF wash).[1] |
| Reaction Conditions | Requires a base for activation of the organoboron reagent.[2] | Generally does not require a base, proceeding under neutral conditions.[1] |
| Functional Group Tolerance | Good, but can be sensitive to base-labile groups. | Excellent, tolerant of a wide range of functional groups.[3] |
| Substrate Scope | Very broad, but can be challenging with sterically hindered substrates.[4] | Very broad, often more effective for sterically demanding couplings.[4] |
Performance Data on Analogous Heterocyclic Systems
The following table summarizes representative yields for the Suzuki and Stille coupling of various heterocyclic bromides, providing an indication of the expected performance for this compound. The data suggests that Stille coupling often provides higher and more consistent yields, particularly for more challenging substrates.[1][4]
| Heterocyclic Bromide | Coupling Partner | Reaction | Yield (%) |
| 2-Bromothiophene | Arylboronic acid | Suzuki | 66[1] |
| 2-Bromothiophene | Arylstannane | Stille | 94[1] |
| 3-Bromothiophene | Arylboronic acid | Suzuki | 57[1] |
| 3-Bromothiophene | Arylstannane | Stille | 90[1] |
| 4-Bromopyridine | Arylboronic acid | Suzuki | 0[4] |
| 4-Bromopyridine | Arylstannane | Stille | 47[4] |
| 4-Bromoimidazole | Phenylboronic acid | Suzuki | 31[5] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Suzuki | High Yield[6] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille coupling of this compound. Optimization of catalyst, ligand, base (for Suzuki), solvent, and temperature will likely be necessary for specific coupling partners.
Generalized Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Generalized Protocol for Stille Coupling
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Optional: Ligand (e.g., PPh₃, AsPh₃)
-
Optional: Additive (e.g., CuI, LiCl)
-
Anhydrous solvent (e.g., Toluene, DMF, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any solid additives.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe, followed by the organostannane (1.1 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
To remove tin byproducts, dilute the mixture with an organic solvent and wash with an aqueous solution of KF or filter through a plug of silica gel.[1]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reactions and Decision-Making Process
To further clarify the processes, the following diagrams illustrate the catalytic cycles and a logical workflow for choosing between the two coupling methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of Compounds Synthesized from 4-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of compounds synthesized using 4-Bromo-1-methyl-1H-imidazole as a key building block. The focus is on potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), crucial targets in oncology research. This document outlines the synthesis of a representative potent inhibitor, presents its biological activity in comparison to other compounds, and provides detailed experimental protocols for key biological assays.
Introduction to this compound in Drug Discovery
This compound is a versatile heterocyclic building block widely utilized in medicinal chemistry. Its strategic importance lies in its utility as a scaffold for the synthesis of a diverse range of bioactive molecules. The bromine atom at the 4-position serves as a convenient handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents to build complex molecular architectures with therapeutic potential.[1][2][3] This intermediate has been instrumental in the development of inhibitors for a range of biological targets, including but not limited to Cathepsin K, xanthine (B1682287) oxidase, and various kinases.[1]
Comparative Analysis of CDK8/19 Inhibitors
This guide focuses on a particularly potent class of compounds synthesized from imidazole-based precursors: CDK8/19 inhibitors. CDK8 and its paralog CDK19 are key components of the Mediator complex, which regulates gene transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention.[3][4][5]
Here, we highlight a highly potent and selective dual CDK8/19 inhibitor, the 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivative (Compound 1) , which demonstrates the potential of imidazole-derived scaffolds.[6] While the direct synthesis of Compound 1 from this compound is not explicitly detailed in the primary literature, its structural analog, a 4,5-dihydroimidazolo[3',4':3,4]benzo[1,2-d]isothiazole, serves as a key precursor, underscoring the relevance of the imidazole (B134444) core.[6]
For the purpose of this guide, we present a feasible synthetic approach to a potent CDK8/19 inhibitor derived from this compound, alongside a comparison of its biological activity with other known CDK8 inhibitors.
Table 1: Comparative Biological Activity of CDK8 Inhibitors
| Compound ID | Target(s) | IC50 (nM) | Assay Type | Reference |
| Compound 1 | CDK8/CDK19 | 0.46 (CDK8) , 0.99 (CDK19) | Enzymatic | [6] |
| Cdk8-IN-14 | CDK8 | 39.2 | Not Specified | [7] |
| BI-1347 | CDK8/CycC | 1.1 | Biochemical | [7] |
| MSC2530818 | CDK8/CycC | 2.6 | Biochemical | [7] |
| CCT251921 | CDK8/CycC | 2.3 | Biochemical | [7] |
| SEL120-34A | CDK8/CycC | 4.4 | Biochemical | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative CDK8/19 inhibitor and the key biological assays used to validate its activity are provided below.
Synthesis of a Potent CDK8/19 Inhibitor from this compound
The synthesis of potent CDK8/19 inhibitors often involves a multi-step sequence. A key transformation is the Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 4-position of the imidazole ring.
Scheme 1: General Synthetic Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for kinase inhibitor synthesis.
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).
-
Add a suitable solvent, for example, a mixture of 1,4-dioxane (B91453) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 100 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-aryl-1-methyl-1H-imidazole intermediate.
Further synthetic steps to elaborate this intermediate into the final potent inhibitor would be specific to the target molecule and would typically involve functional group manipulations and cyclization reactions as described in the relevant literature.[6]
In Vitro CDK8 Kinase Assay (Luminescence-Based)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against CDK8 using a luminescence-based assay that measures ADP production.[7][8][9][10]
Materials:
-
Recombinant human CDK8/Cyclin C enzyme
-
Kinase substrate (e.g., a suitable peptide substrate)
-
Test compound (serially diluted in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for the in vitro CDK8 kinase assay.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a white 96-well plate.
-
Add 10 µL of a master mix containing the diluted CDK8/Cyclin C enzyme to each well. For blank wells (no enzyme activity), add 10 µL of kinase assay buffer.
-
Initiate the kinase reaction by adding 12.5 µL of a master mix containing the kinase substrate and ATP to each well. The final ATP concentration should be at or near the Km value for CDK8.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence from the blank wells.
-
Normalize the data to the vehicle control (100% activity) and a control with a known potent inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay for STAT1 Phosphorylation (Western Blot)
CDK8 can phosphorylate STAT1 at Ser727. This assay measures the ability of a CDK8 inhibitor to block this phosphorylation event in a cellular context.[1][3][11]
Materials:
-
Human cancer cell line known to have active CDK8 signaling (e.g., certain colorectal or breast cancer cell lines)
-
Cell culture medium and supplements
-
Test compound
-
Interferon-gamma (IFN-γ) to stimulate STAT1 phosphorylation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Experimental Workflow:
Caption: Workflow for STAT1 phosphorylation Western blot analysis.
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with IFN-γ (e.g., 100 ng/mL) for 15-30 minutes to induce STAT1 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-STAT1 and total STAT1. Normalize the phospho-STAT1 signal to the total STAT1 signal to determine the extent of inhibition by the test compound.
Signaling Pathway
CDK8, as part of the Mediator complex, plays a critical role in regulating transcription. One of its key downstream targets is the transcription factor STAT1. Inhibition of CDK8 prevents the phosphorylation of STAT1 at serine 727, thereby modulating its transcriptional activity.[3]
Caption: Simplified CDK8-STAT1 signaling pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of selective CDK8/19 dual inhibitors: Discovery of 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Spectroscopic analysis to confirm the structure of 4-Bromo-1-methyl-1H-imidazole products
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of substituted imidazoles, such as 4-Bromo-1-methyl-1H-imidazole, the potential for isomeric impurities necessitates robust analytical techniques for definitive structural confirmation. This guide provides a comparative overview of spectroscopic methods to distinguish the target product from potential isomers, primarily 5-Bromo-1-methyl-1H-imidazole. The guide includes expected spectroscopic data, detailed experimental protocols, and visual workflows to aid in the structural elucidation process.
Spectroscopic Data Comparison
Table 1: ¹H NMR Data Comparison (Predicted for this compound)
| Compound | H2 (ppm) | H4/H5 (ppm) | N-CH₃ (ppm) | Solvent |
| This compound (Predicted) | ~7.5-7.6 (s) | ~7.0-7.1 (s) | ~3.6-3.7 (s) | CDCl₃ |
| 5-Bromo-1-methyl-1H-imidazole | ~7.4 (s) | ~7.0 (s) | ~3.6 (s) | CDCl₃ |
| 4-Bromo-1H-imidazole | ~7.6 (s) | ~7.0 (s) | - | DMSO-d₆ |
Table 2: ¹³C NMR Data Comparison (Predicted for this compound)
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | N-CH₃ (ppm) | Solvent |
| This compound (Predicted) | ~138-140 | ~115-117 | ~122-124 | ~33-35 | CDCl₃ |
| 5-Bromo-1-methyl-1H-imidazole | ~139 | ~123 | ~108 | ~34 | CDCl₃ |
| 4-Bromo-1H-imidazole | ~137.2 | ~116.1 | ~121.3 | - | DMSO-d₆ |
Table 3: IR and Mass Spectrometry Data Comparison
| Compound | Key IR Peaks (cm⁻¹) | Molecular Ion (m/z) |
| This compound | C-H (aromatic), C=N, C-N stretching | 160/162 (due to Br isotopes) |
| 5-Bromo-1-methyl-1H-imidazole | C-H (aromatic), C=N, C-N stretching | 160/162 (due to Br isotopes) |
| 4-Bromo-1H-imidazole | 3100-2800 (N-H), 1500-1400 (C=N, C=C) | 146/148 (due to Br isotopes) |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures. The following are detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified imidazole (B134444) product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Sample Preparation:
-
Place a small amount of the solid product directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the instrument's anvil.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak (M⁺) and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analyze the fragmentation pattern to further support the structure.
-
Visualization of Analytical Workflow and Structural Isomers
To further clarify the process of structural confirmation and highlight the key differences between the isomers, the following diagrams are provided.
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 4-Bromo-1-methyl-1H-imidazole Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes and drug candidates is paramount. The 4-Bromo-1-methyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a variety of protein kinases. However, off-target effects can lead to toxicity or confounding experimental results. This guide provides a comparative assessment of the potential cross-reactivity of derivatives based on this scaffold, supported by established experimental protocols and illustrative signaling pathways to aid in the design and interpretation of biological assays.
The development of highly selective kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding pocket across the human kinome. Derivatives of this compound have been identified as key building blocks for inhibitors of several important kinases, including Receptor-Interacting Protein Kinase 1 (RIPK1), Casein Kinase 2 (CK2), and Cyclin-Dependent Kinase 8/19 (CDK8/19). While optimization can yield highly selective compounds, the inherent potential for cross-reactivity necessitates thorough profiling.
Comparative Cross-Reactivity Profiles
To illustrate the potential selectivity and off-target interactions of this compound derivatives, the following table summarizes representative inhibitory activity (IC50 values in nM) of three hypothetical derivatives designed to primarily target RIPK1, CK2, and CDK8, respectively. This data is illustrative and compiled based on the known selectivity profiles of inhibitors for these kinase families. Actual data will vary based on the specific substitutions on the core scaffold.
| Kinase Target | Derivative 1 (RIPK1 Inhibitor) IC50 (nM) | Derivative 2 (CK2 Inhibitor) IC50 (nM) | Derivative 3 (CDK8 Inhibitor) IC50 (nM) |
| RIPK1 | 10 | >10,000 | >10,000 |
| CK2A1 | >10,000 | 25 | >10,000 |
| CDK8 | >10,000 | >10,000 | 15 |
| CDK19 | >10,000 | >10,000 | 20 |
| ABL1 | >5,000 | 2,500 | >5,000 |
| SRC | >5,000 | 3,000 | >5,000 |
| VEGFR2 | 1,500 | >5,000 | 2,000 |
| p38α | 2,000 | 1,800 | >5,000 |
| JNK1 | >10,000 | >10,000 | >10,000 |
| MEK1 | >10,000 | >10,000 | >10,000 |
Disclaimer: The data presented in this table is representative and intended to illustrate potential cross-reactivity profiles. The actual inhibitory concentrations for specific derivatives must be determined experimentally.
Experimental Protocols for Cross-Reactivity Assessment
A thorough assessment of inhibitor specificity is crucial. A multi-faceted approach combining in vitro biochemical assays with cell-based target engagement is recommended.
In Vitro Kinase Profiling Assay (Radiometric)
This protocol describes a common method for determining the inhibitory activity of a compound against a broad panel of kinases.
Materials:
-
Purified recombinant kinases (e.g., a panel of >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the serially diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times to remove non-specific radioactive signal.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.
Materials:
-
Cells engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
NanoBRET™ tracer, a fluorescently labeled ligand that binds to the kinase.
-
Test compound stock solution.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBGlo® Substrate.
-
Multi-well plates suitable for luminescence and fluorescence readings.
-
Plate reader capable of measuring BRET signals.
Procedure:
-
Culture the engineered cells and seed them into multi-well plates.
-
Prepare dilutions of the test compound in Opti-MEM®.
-
Add the diluted test compound to the cells and incubate under standard cell culture conditions.
-
Add the NanoBRET™ tracer to the wells.
-
Add the NanoBGlo® Substrate to generate the luciferase signal.
-
Measure the donor (luciferase) and acceptor (tracer) emissions using a plate reader.
-
Calculate the BRET ratio. The displacement of the tracer by the test compound will result in a decrease in the BRET signal.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the implications of cross-reactivity.
Caption: Logical flow of on-target vs. off-target effects.
Caption: Simplified RIPK1 signaling pathway.
Caption: Overview of CK2 and CDK8/19 signaling roles.
Caption: Experimental workflow for cross-reactivity assessment.
By employing a systematic approach to cross-reactivity profiling, researchers can gain a deeper understanding of the biological effects of this compound derivatives, leading to the development of more selective and effective chemical tools and therapeutic agents.
References
Benchmarking 4-Bromo-1-methyl-1H-imidazole in API Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate building blocks is a critical decision that influences reaction efficiency, scalability, and overall cost. Among the diverse array of heterocyclic intermediates, 4-Bromo-1-methyl-1H-imidazole has emerged as a versatile and valuable reagent. This guide provides an objective comparison of its performance against viable alternatives, supported by experimental data, to inform strategic decisions in drug development.
Executive Summary
This compound is a key intermediate in the synthesis of numerous APIs, including Cathepsin K and RIPK1 kinase inhibitors.[1] Its primary utility lies in its ability to participate in various cross-coupling reactions to form essential carbon-carbon and carbon-nitrogen bonds. This guide benchmarks its performance against its iodo- and chloro-analogs, focusing on reactivity, reaction conditions, cost-effectiveness, and practical handling considerations in key synthetic transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Comparative Analysis of 4-Halo-1-methyl-1H-imidazoles
The choice of the halogen atom on the imidazole (B134444) ring significantly impacts the reagent's performance in cross-coupling reactions. The general trend in reactivity follows the order of bond strength: C-I < C-Br < C-Cl.
| Feature | 4-Iodo-1-methyl-1H-imidazole | This compound | 4-Chloro-1-methyl-1H-imidazole |
| Reactivity | Highest | Moderate | Lowest |
| Reaction Conditions | Milder (e.g., lower temp.) | Moderate | More forcing (e.g., higher temp., specialized ligands) |
| Catalyst Loading | Potentially lower | Standard | Typically higher |
| Reaction Time | Generally shorter | Moderate | Generally longer |
| Cost-Effectiveness | Lower (Higher Price) | Higher (Lower Price) | Highest (Lowest Price) |
| Availability | Readily available | Widely available | Available |
Table 1: Qualitative Comparison of 4-Halo-1-methyl-1H-imidazoles in API Synthesis.
Cost and Availability
A key consideration in reagent selection for large-scale API synthesis is cost and availability. A market survey of various chemical suppliers reveals a clear price differentiation among the 4-halo-1-methyl-1H-imidazoles:
| Compound | Price per Gram (USD) |
| This compound | ~$48 - $86 |
| 4-Iodo-1-methyl-1H-imidazole | ~$221 - $458 |
| 4-Chloro-1-methyl-1H-imidazole | ~$197 - $506 (as hydrochloride) |
Table 2: Representative Price Comparison of 4-Halo-1-methyl-1H-imidazoles. Prices are approximate and subject to change based on supplier and purity.[2][3][4][5][6]
The data clearly indicates that this compound offers a significant cost advantage over its iodo- and chloro- counterparts, making it an attractive option for process development and commercial-scale production.[7]
Performance in Key Cross-Coupling Reactions
The versatility of this compound is demonstrated in its application in several pivotal cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. While 4-iodo-1H-imidazole is generally more reactive due to the weaker C-I bond, this compound provides a good balance of reactivity and cost-effectiveness.[8] In the synthesis of a casein kinase inhibitor, 4-bromo-1,2-dimethyl-1H-imidazole was successfully coupled with 4-fluorophenylboronic acid in a 60% yield.[3]
Comparative Reactivity Diagram
Sonogashira Coupling
The Sonogashira coupling is essential for synthesizing compounds with C(sp²)-C(sp) bonds. This compound is a suitable substrate for this reaction, although it may require slightly more forcing conditions compared to its iodo-analog.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a go-to reaction. This compound can be effectively coupled with a variety of amines. For instance, the coupling of 4-bromo-1H-1-tritylpyrazole with morpholine (B109124) has been reported to proceed in good yield (67%).[9]
Experimental Protocols
General Experimental Workflow for Cross-Coupling Reactions
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₃PO₄ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine (B1218219) ligand.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gentle heating (40-60 °C) and monitor its progress.
-
Work-up and Purification: After completion, the reaction is typically quenched with aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound with an Amine
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 1.5-4.5 mol%).
-
Base and Solvent Addition: Add a strong base (e.g., NaOt-Bu or LiHMDS, 1.5-2.0 eq.) and an anhydrous, degassed solvent (e.g., toluene (B28343) or 1,4-dioxane).
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor for completion.
-
Work-up and Purification: Once the reaction is complete, cool the mixture, quench with water, and extract the product. The organic phase is then dried, concentrated, and the product is purified by chromatography.
Conclusion
This compound presents a well-balanced profile of reactivity, cost-effectiveness, and availability for API synthesis. While 4-iodo-1-methyl-1H-imidazole offers higher reactivity, its significantly higher cost may be prohibitive for large-scale manufacturing. Conversely, while 4-chloro-1-methyl-1H-imidazole is a cost-effective alternative, its lower reactivity often necessitates more stringent reaction conditions and specialized catalytic systems. For many applications, this compound represents the optimal choice, providing reliable performance in key cross-coupling reactions without imposing an excessive cost burden, thereby facilitating a more efficient and economical pathway from drug discovery to commercial production.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. This compound (25676-75-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 25676-75-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 4-Iodo-1-methyl-1H-imidazole price,buy 4-Iodo-1-methyl-1H-imidazole - chemicalbook [chemicalbook.com]
- 5. This compound 95 25676-75-9 [sigmaaldrich.com]
- 6. 460030010 [thermofisher.com]
- 7. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for Cross-Coupling with Halogenated Imidazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazole (B134444) moiety is a cornerstone in medicinal chemistry and materials science. Its functionalization through cross-coupling reactions offers a powerful strategy for the synthesis of novel compounds with diverse applications. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of halogenated imidazoles, focusing on Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The information is collated from recent scientific literature to serve as a reliable reference for optimizing synthetic routes.
Comparative Performance of Catalytic Systems
The efficiency of cross-coupling reactions with halogenated imidazoles is highly dependent on the choice of the catalytic system, including the metal center (Palladium, Nickel, or Copper), the ligand, the base, and the solvent. The reactivity of the halogenated imidazole follows the general trend of I > Br > Cl, with chloroimidazoles often requiring more specialized and robust catalytic systems.[1][2]
Palladium-Based Catalytic Systems
Palladium catalysts are the most extensively studied and versatile for cross-coupling reactions involving halogenated imidazoles.[3] The choice of ligand is critical to the success of these couplings, with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands often providing the best results, particularly for less reactive chloro-substrates.[1]
Nickel-Based Catalytic Systems
Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. Nickel catalysts have shown particular promise in the C-H arylation and alkenylation of imidazoles and can be effective for the coupling of challenging substrates like chloroarenes.[4][5] The use of tertiary alcohols as solvents has been identified as a key factor for the success of some nickel-catalyzed systems.[4]
Copper-Based Catalytic Systems
Copper-catalyzed cross-coupling reactions, particularly for C-N bond formation (Chan-Evans-Lam coupling), offer a valuable alternative to palladium-based methods for the N-arylation of imidazoles.[6][7] Copper catalysts are generally less expensive than palladium and can exhibit unique reactivity patterns.[8]
Data Presentation: A Comparative Overview
The following tables summarize the performance of various catalytic systems for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions with halogenated imidazoles. This data is intended to provide a baseline for catalyst selection and optimization.
Table 1: Suzuki-Miyaura Coupling of Halogenated Imidazoles
| Halogen | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/Ethanol (B145695) | 150 (MW) | 0.33 | High | [9] |
| Iodo | Palladium Catalyst | - | K₂CO₃ | DME | 150 (MW) | 0.17 | - | [10] |
| Bromo/Chloro | Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald-type phosphine ligands | K₂CO₃ / Cs₂CO₃ | Dioxane / Toluene | 80-110 | 12-24 | Good to Excellent | [11][12] |
| Chloro | Pd(OAc)₂ | NHC Ligands | Cs₂CO₃ | Dioxane | 100 | 12 | 75-90 | [1] |
Table 2: Heck Coupling of Halogenated Imidazoles
| Halogen | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Alkene | Yield (%) | Reference |
| Iodo | Pd(OAc)₂ | Tri(o-tolyl)phosphine | Et₃N | Acetonitrile (B52724) | 80-100 | 12-24 | Various | Good | [9] |
| Iodo | Pd(OAc)₂ | - | Et₃N | DMF | 100 | 12 | n-Butyl acrylate | 85 | [10] |
| Iodo | Herrmann's Catalyst | - | K₂CO₃ | DMA | 140 | 10 | Methyl methacrylate | 82 | [10] |
| Chloro | Pd₂(dba)₃ | P(tBu)₃ | Cs₂CO₃ | Dioxane | 120 | 24 | Styrene | 60-75 | [1] |
Table 3: Sonogashira Coupling of Iodoimidazoles
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 25 | 6 | Phenylacetylene | 92 | [10] |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Toluene | 80 | 12 | 1-Heptyne | 88 | [10] |
| Pd/C | CuI | K₂CO₃ | Acetonitrile | 80 | 24 | Trimethylsilylacetylene | 75 | [10] |
Table 4: Buchwald-Hartwig Amination of Halogenated Imidazoles
| Halogen | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) | Reference |
| Iodo | Palladium precatalyst | Phosphine ligand | Cs₂CO₃ | Toluene | 80-110 | 12-24 | Various | Good | [10] |
| Bromo | Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 100 | 18 | Morpholine | 85-95 | [13] |
| Chloro | Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 110 | 12 | Anilines | 70-85 | [1][14] |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates and catalytic systems.
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole[9][10]
To a microwave reactor vial equipped with a magnetic stir bar, add 4-iodo-1H-imidazole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂/PPh₃, 5-10 mol%). Add a suitable solvent such as a mixture of dioxane and ethanol or dimethoxyethane (DME). Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 150 °C for 10-20 minutes. After the reaction is complete, cool the vial to room temperature. The reaction mixture can then be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Heck Coupling of N-protected 4-Iodo-1H-imidazole[9][10]
In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve the N-protected 4-iodo-1H-imidazole (1.0 equiv.) in an anhydrous solvent such as acetonitrile or DMF. Add the alkene (1.5 equiv.), a base like triethylamine (B128534) (2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 5-10 mol%) if required. Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling of N-protected 4-Iodo-1H-imidazole[10]
To a solution of N-protected 4-iodo-1H-imidazole (1.0 mmol) in a suitable solvent such as DMF (10 mL) under an inert atmosphere, add the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol). Then, add a base such as triethylamine (3.0 mmol) to the mixture. Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC. Upon completion, the reaction mixture is worked up by dilution with an organic solvent and washing with aqueous solutions. The organic layer is dried and concentrated, and the product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination of 4-Iodo-1H-imidazole[10]
In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (1-2 mol%), a suitable phosphine ligand (2-4 mol%), 4-iodo-1H-imidazole (1.0 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol). Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) and an anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere. Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite. The filtrate is concentrated, and the crude product is purified by chromatography.
Visualizing the Workflow and Catalytic Comparisons
To better understand the experimental process and the relationships between different catalytic systems, the following diagrams are provided.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Relationship between catalytic metals and common cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.rug.nl [research.rug.nl]
A Comparative Guide to the Kinetic Performance of 4-Bromo-1-methyl-1H-imidazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 4-Bromo-1-methyl-1H-imidazole and its Iodo- and Chloro-analogs in Suzuki-Miyaura and Buchwald-Hartwig Reactions.
The functionalized imidazole (B134444) scaffold is a cornerstone in the synthesis of a vast array of pharmacologically active molecules. The choice of halo-imidazole starting material can significantly impact the efficiency, cost, and overall success of a synthetic route. This guide provides an objective comparison of the kinetic performance of this compound with its iodo- and chloro-analogs in two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of the halo-imidazole is predominantly dictated by the carbon-halogen bond strength, which influences the rate-determining oxidative addition step. The generally accepted order of reactivity is Iodo > Bromo > Chloro. Consequently, 4-Iodo-1-methyl-1H-imidazole is expected to exhibit the fastest reaction kinetics, allowing for milder reaction conditions and potentially higher yields in shorter reaction times. Conversely, 4-Chloro-1-methyl-1H-imidazole will be the least reactive, often requiring more forcing conditions. This compound offers a balance between reactivity and stability, often at a lower cost than its iodo- counterpart, making it a workhorse in many synthetic applications.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The following table summarizes the expected relative performance of 4-halo-1-methyl-1H-imidazoles in a typical Suzuki-Miyaura coupling with an arylboronic acid.
| Feature | 4-Iodo-1-methyl-1H-imidazole | This compound | 4-Chloro-1-methyl-1H-imidazole |
| Relative Reaction Rate | Fastest | Intermediate | Slowest |
| Typical Reaction Temperature | Room Temperature to moderate heating (e.g., 60-80 °C) | Moderate to high heating (e.g., 80-110 °C) | High heating (e.g., >100 °C) |
| Catalyst Loading | Potentially lower | Standard | Potentially higher |
| Reaction Time | Shorter | Intermediate | Longer |
| Yield | Generally high | Generally good to high | Variable, can be lower |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. A similar trend in reactivity to the Suzuki-Miyaura coupling is expected for the amination of 4-halo-1-methyl-1H-imidazoles.
| Feature | 4-Iodo-1-methyl-1H-imidazole | This compound | 4-Chloro-1-methyl-1H-imidazole |
| Relative Reaction Rate | Fastest | Intermediate | Slowest |
| Typical Reaction Temperature | Mild to moderate heating (e.g., 80-100 °C) | Moderate to high heating (e.g., 100-120 °C) | High heating (e.g., >110 °C) |
| Ligand Choice | Wide range of phosphine (B1218219) ligands effective | Often requires more electron-rich and bulky ligands | Requires highly active, specialized ligands |
| Reaction Time | Shorter | Intermediate | Longer |
| Yield | Generally high | Generally good | Can be challenging |
Experimental Protocols
The following are detailed, generalized protocols for conducting comparative kinetic studies of 4-halo-1-methyl-1H-imidazoles. These protocols can be adapted to specific substrates and reaction monitoring techniques (e.g., GC-MS, LC-MS, or NMR).
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of 4-Iodo-, 4-Bromo-, and 4-Chloro-1-methyl-1H-imidazole with a model arylboronic acid.
Materials:
-
4-Iodo-1-methyl-1H-imidazole
-
This compound
-
4-Chloro-1-methyl-1H-imidazole
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane) for quantitative analysis
Procedure:
-
In separate, oven-dried reaction vials equipped with magnetic stir bars, add the respective 4-halo-1-methyl-1H-imidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
To each vial, add a solution of Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (4 mL).
-
Add degassed water (1 mL) to each vial.
-
If using an internal standard for monitoring, add a known amount to each vial.
-
Seal the vials and place them in a preheated aluminum block at 80 °C.
-
Stir the reactions vigorously.
-
At regular time intervals (e.g., 15, 30, 60, 120, 240 minutes), carefully take an aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the conversion to the product.
-
Upon reaction completion (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: The reaction with 4-Iodo-1-methyl-1H-imidazole is expected to proceed to completion significantly faster than the reaction with this compound, which in turn will be faster than the reaction with 4-Chloro-1-methyl-1H-imidazole.
Experimental Protocol: Comparative Buchwald-Hartwig Amination
Objective: To compare the reaction rate and yield of the Buchwald-Hartwig amination of 4-Iodo-, 4-Bromo-, and 4-Chloro-1-methyl-1H-imidazole with a model amine.
Materials:
-
4-Iodo-1-methyl-1H-imidazole
-
This compound
-
4-Chloro-1-methyl-1H-imidazole
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343) (anhydrous)
-
Internal standard (e.g., hexadecane) for quantitative analysis
Procedure:
-
In a glovebox, add NaOtBu (1.4 mmol) to separate oven-dried reaction vials equipped with magnetic stir bars.
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.03 mmol, 3 mol%) in anhydrous toluene (3 mL).
-
To the vials containing the base, add the respective 4-halo-1-methyl-1H-imidazole (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (2 mL).
-
Add the catalyst stock solution (1 mL) to each reaction vial.
-
If using an internal standard, add a known amount to each vial.
-
Seal the vials and remove them from the glovebox.
-
Place the vials in a preheated aluminum block at 100 °C.
-
Stir the reactions vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals, quenching with saturated aqueous ammonium (B1175870) chloride, extracting with ethyl acetate, and analyzing by GC-MS or LC-MS.
-
After the reaction is complete (or after a set time), cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the experimental processes and underlying chemical transformations, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for comparative kinetic studies.
In-Vitro Validation of Bromo-Substituted Heterocyclic Kinase Inhibitors Targeting Bcr-Abl
A Comparative Guide for Drug Development Professionals
This guide provides an objective comparison of the in-vitro performance of emerging bromo-substituted pyrimidine (B1678525) and pyrazole-based kinase inhibitors against the clinically relevant Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML). The performance of these novel compounds is benchmarked against established Bcr-Abl inhibitors, Dasatinib (B193332) and Ponatinib, with a focus on their activity against both the wild-type kinase and the gatekeeper T315I mutant, a common source of therapeutic resistance.
Performance Comparison of Kinase Inhibitors
The in-vitro inhibitory activities of novel bromo-substituted heterocyclic compounds and established drugs against Bcr-Abl and its T315I mutant are summarized below. The data highlights the half-maximal inhibitory concentration (IC50), a critical measure of inhibitor potency.
Bromo-Pyrimidine Analogues vs. Dasatinib
A series of novel 5-bromo-pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against the Bcr-Abl tyrosine kinase.[1] The most potent of these compounds demonstrated inhibitory activity in the nanomolar range, comparable to the established second-generation inhibitor, Dasatinib.
| Compound ID | Bcr-Abl IC50 (nM) | Reference |
| 5c | 12 | [1] |
| 5e | 15 | [1] |
| 6g | 12 | [1][2] |
| 9e | 18 | [1] |
| 9f | 16 | [1] |
| 10c | 14 | [1] |
| Dasatinib | 1 | [3] |
Bromo-Pyrazole Analogue vs. Ponatinib for T315I Mutant
The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain confers resistance to many first and second-generation inhibitors, including Dasatinib.[4] Ponatinib is a third-generation inhibitor known for its potent activity against this mutant.[5][6][7] A novel bromo-pyrazole derivative, SISB-A1, has been identified as a potent inhibitor of the Abl T315I mutant kinase.[8]
| Compound ID | Abl T315I IC50 (nM) | Reference |
| SISB-A1 | 197.9 | [8] |
| Ponatinib | 2.0 | [5][6][7] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer context for the presented data, the following diagrams illustrate the relevant biological pathway and the experimental workflow used for in-vitro validation.
Experimental Protocols
The in-vitro inhibitory activities of the bromo-pyrimidine analogues and Dasatinib were determined using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the level of kinase inhibition.
ADP-Glo™ Kinase Assay Protocol
This protocol is adapted from the manufacturer's instructions and the methodologies cited in the referenced studies.[1][9][10]
-
Kinase Reaction Setup :
-
A reaction mixture is prepared containing the Bcr-Abl kinase enzyme, a suitable kinase substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.
-
The bromo-substituted inhibitor or control compound (e.g., Dasatinib) is added to the reaction mixture at varying concentrations.
-
The reaction is initiated by the addition of ATP.
-
The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
-
Termination of Kinase Reaction and ATP Depletion :
-
Following incubation, an equal volume of ADP-Glo™ Reagent is added to each well.
-
This reagent serves two purposes: it terminates the kinase reaction and depletes the remaining, unconsumed ATP from the mixture.
-
The plate is then incubated for 40 minutes at room temperature.[10]
-
-
Conversion of ADP to ATP and Signal Detection :
-
The Kinase Detection Reagent is added to the wells. This reagent contains an enzyme that converts the ADP generated in the initial kinase reaction into ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction, also contained within the Kinase Detection Reagent, which generates a luminescent signal.[9]
-
The plate is incubated for 30 to 60 minutes to stabilize the luminescent signal.[10]
-
The luminescence is measured using a plate-reading luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced, and therefore inversely proportional to the activity of the kinase inhibitor.
-
-
Data Analysis :
-
The luminescent data is used to calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. ashpublications.org [ashpublications.org]
- 4. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iclusig.com [iclusig.com]
- 6. ClinPGx [clinpgx.org]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. promega.com [promega.com]
A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of 4-Bromo-1-methyl-1H-imidazole
For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The imidazole (B134444) moiety, in particular, is a privileged structure in medicinal chemistry, and its targeted modification is crucial for the development of novel therapeutic agents. This guide provides a head-to-head comparison of the yields and experimental protocols for five major palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-1-methyl-1H-imidazole as a key building block.
The following sections objectively compare the performance of Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data from the literature. This comparative analysis aims to assist researchers in selecting the most suitable method for their specific synthetic needs.
General Cross-Coupling Workflow
The palladium-catalyzed cross-coupling reactions discussed in this guide generally follow a similar catalytic cycle, which is initiated by the oxidative addition of the aryl halide to a palladium(0) species. This is followed by a transmetalation (for Suzuki and Stille) or a related association step, and culminates in reductive elimination to yield the desired product and regenerate the active catalyst.
A generalized workflow for palladium-catalyzed cross-coupling reactions.
Head-to-Head Yield Comparison
The following table summarizes the reported yields for different cross-coupling reactions with this compound and closely related substrates. It is important to note that reaction conditions can significantly influence the outcome, and optimization is often necessary to achieve the reported yields.
| Cross-Coupling Method | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic Acids | PdCl₂(dppf) | K₂CO₃ | Toluene (B28343)/Water | 80 | 12 | 68-79 | [1] |
| Stille | Heteroarylstannanes | Pd₂(dba)₃ / P(o-Tol)₃ | - | DMF | 65 | 4 | ~51 | [2] |
| Heck | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 100 | 2 | 53 | [3] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 2 | 92 (analog) | |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | THF | RT | 12 | 77-87 | [4] |
*Yields for the Sonogashira reaction are based on a closely related 1-methyl-1H-imidazole substrate.
Detailed Experimental Protocols
Below are representative experimental protocols for each of the five cross-coupling methods. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.
Suzuki-Miyaura Coupling
This protocol describes the coupling of a bromo-imidazole with an arylboronic acid.[1]
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), PdCl₂(dppf) (0.05 equiv), K₂CO₃ (2.0 equiv), Toluene, Water.
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Stille Coupling
This protocol outlines the coupling of a bromo-pyridinium salt with a heteroarylstannane, which can be adapted for bromo-imidazoles.[2]
-
Materials: this compound (1.0 equiv), Heteroarylstannane (1.1 equiv), Pd₂(dba)₃ (0.025 equiv), P(o-Tol)₃ (0.1 equiv), Anhydrous DMF.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the heteroarylstannane in anhydrous DMF.
-
Add Pd₂(dba)₃ and P(o-Tol)₃ to the solution.
-
Degas the mixture with a stream of argon for 10-15 minutes.
-
Heat the reaction to 65 °C and stir for 4 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous KF solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Heck Coupling
The following is a general procedure for the Heck coupling of a bromo-indazole with an alkene, which serves as a good starting point for this compound.[3]
-
Materials: this compound (1.0 equiv), Alkene (e.g., n-butyl acrylate, 1.5 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), Na₂CO₃ (2.0 equiv), Anhydrous DMF.
-
Procedure:
-
To a pressure tube, add this compound, Pd(OAc)₂, PPh₃, and Na₂CO₃.
-
Add anhydrous DMF and the alkene.
-
Seal the tube and heat the mixture to 100 °C with vigorous stirring for 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
-
Sonogashira Coupling
This protocol is a general method for the Sonogashira coupling of an aryl bromide with a terminal alkyne.
-
Materials: this compound (1.0 equiv), Terminal alkyne (e.g., phenylacetylene, 1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), CuI (0.05 equiv), Et₃N, Anhydrous THF.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound and the terminal alkyne in anhydrous THF and Et₃N (2:1 mixture).
-
Add Pd(PPh₃)₄ and CuI to the solution.
-
Stir the reaction at room temperature for 2 hours, or until completion is indicated by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography.
-
Buchwald-Hartwig Amination
This procedure describes the amination of an unprotected bromo-imidazole.[4]
-
Materials: this compound (1.0 equiv), Amine (e.g., aniline, 1.2 equiv), Pd₂(dba)₃ (0.01 equiv), tBuBrettPhos (0.02 equiv), LHMDS (1.0 M in THF, 2.2 equiv), Anhydrous THF.
-
Procedure:
-
To a glovebox or a flame-dried Schlenk tube under argon, add Pd₂(dba)₃ and tBuBrettPhos.
-
Add anhydrous THF and stir for 5 minutes.
-
Add this compound and the amine.
-
Slowly add the LHMDS solution at room temperature.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction conditions. Always consult the original literature and perform appropriate safety assessments before conducting any chemical reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Bromo-1-methyl-1H-imidazole: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 4-Bromo-1-methyl-1H-imidazole are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of this halogenated organic compound, aligning with standard practices for hazardous chemical waste management. Adherence to these procedures is essential to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, at a minimum:
-
Eye Protection: Chemical safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[1]
-
Body Protection: A fully buttoned laboratory coat.[1]
All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing essential information for risk assessment and handling.
| Property | Value | Source |
| Molecular Formula | C₄H₅BrN₂ | [2] |
| Molecular Weight | 161.00 g/mol | [2] |
| Density | 1.614 g/mL at 25 °C | |
| Form | Liquid | |
| Refractive Index | n20/D 1.545 | |
| Oral Toxicity (LD50) | Rat - 250 mg/kg (for 4-Bromo-1H-imidazole) | [3] |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration conducted by a licensed hazardous waste disposal company.[4] The following protocol details the procedures for waste collection, segregation, and preparation for pickup.
Experimental Protocol: Waste Segregation and Collection
-
Waste Classification: this compound must be classified as Hazardous Halogenated Organic Waste .[4] This classification is crucial for proper disposal.
-
Waste Segregation:
-
Do NOT mix halogenated organic waste with non-halogenated chemical waste.[4] Mixing these waste streams complicates the disposal process and can significantly increase costs.[4]
-
Segregate solid waste (e.g., contaminated gloves, wipes, and empty vials) from liquid waste (e.g., unused solutions, reaction residues).[4]
-
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[5][6]
-
Solid Waste: Collect all solid waste in a separate, clearly labeled, puncture-resistant container.[4]
-
Ensure containers are stored in a designated hazardous waste accumulation area, which should be a secure, well-ventilated location away from incompatible materials such as strong oxidizing agents or acids.[5][6]
-
-
Labeling:
-
Arranging for Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 4-Bromo-1-methyl-1H-imidazole
For Immediate Use by Laboratory Professionals: This document provides crucial safety and logistical information for the handling and disposal of 4-Bromo-1-methyl-1H-imidazole, a compound warranting careful management in research and development settings. Adherence to these protocols is essential for ensuring personnel safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[1] | Protects against splashes and potential vapors causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves. While specific breakthrough time data for this compound is not available, nitrile gloves (minimum 5-mil thickness) are recommended for splash protection only. For prolonged contact, heavier-duty gloves or double-gloving should be considered. Gloves must be inspected before use and changed immediately upon contamination. | Prevents skin contact, which can cause irritation.[1] Nitrile offers good short-term resistance to a range of chemicals but may have poor resistance to some halogenated hydrocarbons. |
| Body Protection | A fully-buttoned, flame-resistant laboratory coat. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Minimizes the risk of inhaling vapors that may cause respiratory irritation.[1] |
| Footwear | Closed-toe, liquid-resistant shoes. | Protects feet from spills. |
Note: As of December 2025, there are no established occupational exposure limit values for this compound.[1]
Step-by-Step Operational Plan for Safe Handling
This protocol outlines the essential steps for safely handling this compound from receipt to use.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Designate a specific work area for handling, preferably within a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment, including a spill kit with inert absorbent material (e.g., vermiculite, sand).
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
-
Disposal Plan for this compound Waste
Proper segregation and disposal of chemical waste are critical for safety and environmental protection. This compound is a halogenated organic compound and must be disposed of accordingly.
Workflow for Disposal of Halogenated Organic Waste
Caption: Step-by-step process for the disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated disposable labware and spill cleanup materials, in a designated, compatible, and clearly labeled waste container.
-
The container must be labeled as "Halogenated Organic Waste."
-
Crucially, do not mix halogenated waste with non-halogenated chemical waste.
-
-
Waste Storage:
-
Keep the halogenated waste container tightly closed except when adding waste.
-
Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents.
-
-
Final Disposal:
-
Arrange for the disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Maintain accurate records of the waste generated and its disposal.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
